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Methylmalonylchloride Documentation Hub

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  • Product: Methylmalonylchloride
  • CAS: 39619-07-3

Core Science & Biosynthesis

Foundational

Methylmalonyl chloride chemical structure and formula.

An In-Depth Technical Guide to Methylmalonyl Chloride: Structure, Synthesis, and Applications Introduction Methylmalonyl chloride, a bifunctional organic compound, serves as a cornerstone reagent in advanced chemical syn...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Methylmalonyl Chloride: Structure, Synthesis, and Applications

Introduction

Methylmalonyl chloride, a bifunctional organic compound, serves as a cornerstone reagent in advanced chemical synthesis. Characterized by the presence of both an ester and a highly reactive acyl chloride group, it functions as a critical building block for constructing complex molecular architectures. Its utility is most pronounced in the pharmaceutical and specialty chemical sectors, where precise molecular assembly is paramount. This guide provides a comprehensive technical overview of methylmalonyl chloride, detailing its chemical identity, physicochemical properties, synthesis protocols, key applications, and essential safety and handling procedures for researchers and drug development professionals.

Chemical Identity and Structure

A precise understanding of a reagent's identity is fundamental to its effective application in synthesis. Methylmalonyl chloride is systematically identified by its chemical formula, structure, and various nomenclature standards.

  • Molecular Formula: C₄H₅ClO₃[1][2]

  • Molecular Weight: 136.53 g/mol [1][2]

  • IUPAC Name: methyl 3-chloro-3-oxopropanoate[3][4]

  • Common Synonyms: Methyl chloroformylacetate, Methyl 3-chloro-3-oxopropionate, (Chloroformyl)acetic Acid Methyl Ester[5][6]

  • CAS Number: 37517-81-0[1][2][7]

The structure features a central three-carbon chain characteristic of a malonic acid derivative. One carboxyl group is esterified with a methyl group, while the other is converted to an acyl chloride, the source of its high reactivity.

Caption: Chemical Structure of Methylmalonyl Chloride.

Physicochemical Properties

The physical and chemical properties of methylmalonyl chloride dictate its handling, storage, and reaction conditions. It is a combustible, corrosive liquid that is highly sensitive to moisture.[6][8]

PropertyValueReference(s)
Appearance Colorless to pale yellow clear liquid[6][8]
Density 1.273 g/mL at 25 °C[1][2]
Boiling Point 57-59 °C at 12 mmHg[1][2]
Refractive Index n20/D 1.432[1][2]
Flash Point 80 °C (176 °F) - closed cup[1]
Water Solubility Reacts with water[1][2]
Storage Temperature 2-8°C, under inert gas[8]

Synthesis of Methylmalonyl Chloride

Methylmalonyl chloride is typically synthesized in the laboratory via the chlorination of a suitable malonic acid precursor. The most common methods involve the reaction of hydrogen methylmalonate (methyl malonic acid) with a chlorinating agent such as oxalyl chloride or thionyl chloride.[1][2][9][10] The use of oxalyl chloride is often preferred due to the formation of gaseous byproducts (CO, CO₂) that are easily removed from the reaction mixture.

Synthesis_Workflow Figure 2: General Synthesis Workflow for Methylmalonyl Chloride Reactant1 Hydrogen Methylmalonate (Methyl Malonic Acid) Mixing Combine Reactants Under Inert Atmosphere Reactant1->Mixing Reactant2 Chlorinating Agent (e.g., Oxalyl Chloride) Reactant2->Mixing Conditions Solvent (e.g., CH₂Cl₂) Catalyst (e.g., DMF) Inert Atmosphere (Argon) Ice Bath (0-5°C) Conditions->Mixing Reaction Stir at Room Temp (approx. 2 hours) Mixing->Reaction Workup Concentration via Rotary Evaporation Reaction->Workup Product Methylmalonyl Chloride (Final Product) Workup->Product Applications Figure 3: Role of Methylmalonyl Chloride as a Synthetic Building Block MMC Methylmalonyl Chloride (C₄H₅ClO₃) Acylation Acylation Reactions (with amines, alcohols, etc.) MMC->Acylation Condensation Condensation Reactions MMC->Condensation Cyclization Cyclization Reactions MMC->Cyclization Pharma Pharmaceuticals Acylation->Pharma Agro Agrochemicals Acylation->Agro Condensation->Pharma Specialty Specialty Chemicals & Complex Molecules Cyclization->Specialty Sitagliptin Sitagliptin Synthesis (Anti-diabetic Drug) Pharma->Sitagliptin Anticancer Anti-Cancer Drugs Pharma->Anticancer Fungicides Fungicides / Herbicides Agro->Fungicides Alkaloids Strychnos Alkaloids Specialty->Alkaloids HIV HIV Integrase Inhibitors Specialty->HIV

Caption: Role of Methylmalonyl Chloride as a Synthetic Building Block.

Key Applications:

  • Pharmaceutical Intermediates: Methylmalonyl chloride is a crucial precursor in the synthesis of numerous active pharmaceutical ingredients (APIs). [2][7]It is notably used in the production of certain anti-cancer drugs and in the synthesis of Sitagliptin, a medication for treating type 2 diabetes. [2][10]It is also a reagent used to synthesize pyrrolopiperidinone acetic acids, which act as CRTh2 antagonists. []* Agrochemicals: The reactive nature of the acyl chloride group is leveraged in the synthesis of various herbicides and fungicides. [8]* Complex Molecule Synthesis: In academic and industrial research, it is used to create complex organic structures. Documented uses include the synthesis of HIV integrase strand transfer inhibitors and complex natural products like Strychnos alkaloids.

Safety, Handling, and Storage

Due to its hazardous properties, strict safety protocols must be followed when handling methylmalonyl chloride.

Hazard Profile:

  • Corrosive: Causes severe skin burns and eye damage. [4][6][12]* Respiratory Irritant: Vapors can cause respiratory system irritation. [1][4]It is also a lachrymator, a substance that irritates the eyes and causes tearing. [12]* Water Reactive: Reacts with water and moisture, potentially violently, to release irritating and toxic gases such as hydrogen chloride. [12]* Combustible: It is a combustible liquid and should be kept away from open flames and high temperatures. [6][12] Handling and Personal Protective Equipment (PPE):

  • Ventilation: Always handle in a well-functioning chemical fume hood to avoid inhalation of vapors. [12]* Personal Protective Equipment: Wear suitable protective clothing, including chemical-resistant gloves, safety goggles, and a face shield. [1][12]A type ABEK (EN14387) respirator filter is recommended for operations with a risk of exposure. * Emergency Equipment: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation. [12] Storage Protocols:

  • Container: Store in a tightly sealed, suitable container, preferably the original one. [6][12]* Conditions: Keep the container in a refrigerated (2-8°C), dry, and well-ventilated area designated for corrosive materials. [12]* Atmosphere: To maintain product quality and prevent degradation from moisture, store under an inert atmosphere such as nitrogen or argon. [8][12]* Incompatibilities: Keep away from water, moisture, heat, sparks, and open flames. [6][12] First Aid Measures:

  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention. [12]* Skin Contact: Wash off immediately with plenty of water for at least 15 minutes. Remove contaminated clothing and shoes. Call a physician immediately. [12]* Inhalation: Remove the person from exposure to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention. [12]* Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical assistance. [12]

References

  • Methyl Malonyl Chloride: A Crucial Building Block for Advanced Chemical Industries. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • Mehtyl Malonyl Chloride. (2024, April 9). ChemBK.
  • Methyl malonyl chloride | 37517-81-0. (n.d.). ChemicalBook.
  • SOLVENT FREE SYNTHESIS OF MALONYL CHLORIDES: A GREEN CHEMISTRY APPROACH. (n.d.). IJRET.
  • Methyl malonyl chloride - SAFETY DATA SHEET. (2009, September 26). Fisher Scientific.
  • How to Prepare Methyl Malonyl Chloride and Its Application in the Synthesis of Sitagliptin. (n.d.). Bocsci.
  • Methyl malonyl chloride - Methyl chloroformylacetate. (n.d.). Sigma-Aldrich.
  • CAS 37517-81-0 (Methyl malonyl chloride). (n.d.). BOC Sciences.
  • Methyl malonyl chloride - SAFETY DATA SHEET. (n.d.). Thermo Fisher Scientific.
  • Methyl Malonyl Chloride | 37517-81-0. (n.d.). Tokyo Chemical Industry (India) Pvt. Ltd.
  • Methyl malonyl chloride | C4H5ClO3 | CID 123460. (n.d.). PubChem, National Institutes of Health.
  • Methyl malonyl chloride, 97%. (n.d.). Thermo Scientific Chemicals.
  • Methyl malonyl chloride purum, ≥97.0% (AT). (n.d.). Sigma-Aldrich.
  • Methyl malonyl chloride | C4H5ClO3 | CID 123460 - Safety and Hazards. (n.d.). PubChem, National Institutes of Health.
  • SAFETY DATA SHEET - Methyl Malonyl Chloride. (2025, November 18). TCI Chemicals.
  • Methyl malonyl chloride purum, ≥97.0% (AT) - Safety Information. (n.d.). Sigma-Aldrich.
  • Methyl malonyl chloride. (n.d.). Pharmasources.com.
  • Methyl malonyl chloride purum, ≥97.0% (AT) - Properties. (n.d.). Sigma-Aldrich.

Sources

Exploratory

Methylmalonyl Chloride: A Comprehensive Technical Guide for Advanced Synthesis

This guide provides an in-depth exploration of methylmalonyl chloride, a pivotal reagent in modern organic synthesis. Tailored for researchers, chemists, and professionals in drug development, this document elucidates th...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of methylmalonyl chloride, a pivotal reagent in modern organic synthesis. Tailored for researchers, chemists, and professionals in drug development, this document elucidates the compound's fundamental properties, synthesis protocols, reactivity, and critical applications, with a strong emphasis on mechanistic understanding and practical, field-proven insights.

Core Identification and Chemical Profile

Methylmalonyl chloride, a bifunctional molecule containing both an ester and an acyl chloride group, is a versatile building block in chemical synthesis.[1][2] Its reactivity is dominated by the highly electrophilic acyl chloride moiety, making it an excellent reagent for acylation reactions.

Nomenclature and Identifiers

Accurate identification is paramount in chemical research and procurement. It is crucial to distinguish between the mono- and di-chloride derivatives of methylmalonic acid. This guide focuses on the more commonly utilized monomethyl ester derivative.

IdentifierValueSource
Primary Chemical Name Methyl 3-chloro-3-oxopropanoate[3][4][5]
Common Synonyms Methyl malonyl chloride, Methyl chloroformylacetate, (Chloroformyl)acetic Acid Methyl Ester, 3-Chloro-3-oxopropionic Acid Methyl Ester[3]
CAS Number 37517-81-0 [1][2][3][6][][8][9]
Molecular Formula C₄H₅ClO₃[3][5][6][8]
Molecular Weight 136.53 g/mol [3][6][9]
EC Number 253-540-6[9]
Beilstein/REAXYS No. 1754078[9]
MDL Number MFCD00013657[3][4][9]
InChI Key UTBCRHAMJFMIIR-UHFFFAOYSA-N[4][5]

Note on a Related Compound: A distinct, related compound is 2-methylpropanedioyl dichloride (also sometimes referred to as methylmalonyl dichloride), with CAS Number 39619-07-3 and a molecular formula of C₄H₄Cl₂O₂.[10] This dichloride is structurally different and possesses different reactivity, highlighting the importance of using the correct CAS number for sourcing and application.

Physicochemical Properties

Understanding the physical properties of methylmalonyl chloride is essential for its safe handling, storage, and use in reactions.

PropertyValueSource
Appearance Colorless to yellow/orange clear liquid[3]
Boiling Point 57-59 °C at 12 mmHg[8]
Density 1.273 g/mL at 25 °C[8]
Refractive Index n20/D 1.432[8]
Flash Point 80 °C (176 °F) - closed cup[8][9]
Solubility Reacts with water[8]
Storage Conditions Refrigerate (2-8°C), store under an inert gas, protect from moisture[3]

Synthesis of Methylmalonyl Chloride: Pathways and Mechanistic Rationale

The preparation of methylmalonyl chloride typically starts from either dimethyl malonate or methyl malonic acid (carbomethoxy acetic acid). The key transformation is the conversion of a carboxylic acid to an acyl chloride.

Synthesis from Methyl Malonic Acid

A common and direct laboratory-scale synthesis involves the chlorination of methyl malonic acid.[11] The choice of chlorinating agent is critical and influences the reaction conditions and work-up procedure.

Common Chlorinating Agents:

  • Thionyl Chloride (SOCl₂): A widely used reagent that produces gaseous byproducts (SO₂ and HCl), simplifying purification.[12]

  • Oxalyl Chloride ((COCl)₂): Often preferred for its milder reaction conditions and clean conversion, also yielding gaseous byproducts (CO, CO₂, and HCl). A catalytic amount of N,N-dimethylformamide (DMF) is typically required.[8][11]

The underlying mechanism for both reagents involves the formation of a highly reactive intermediate that is subsequently attacked by the chloride ion. With oxalyl chloride and catalytic DMF, a Vilsmeier-Haack type intermediate is formed, which is the active chlorinating agent. This catalytic cycle is highly efficient, allowing for lower reaction temperatures.

Synthesis_from_Methyl_Malonic_Acid cluster_products Products Methyl Malonic Acid Methyl Malonic Acid Methylmalonyl Chloride Methylmalonyl Chloride Methyl Malonic Acid->Methylmalonyl Chloride Chlorination Chlorinating Agent Chlorinating Agent Chlorinating Agent->Methylmalonyl Chloride e.g., SOCl₂ or (COCl)₂ cat. DMF Gaseous Byproducts Gaseous Byproducts

Figure 1: General workflow for synthesizing methylmalonyl chloride.

Protocol: Synthesis via Oxalyl Chloride

This protocol is a self-validating system; the evolution of gas provides a visual cue for reaction progress, and the straightforward work-up ensures high purity of the final product.

Methodology:

  • Inert Atmosphere: Oven-dry a 100 mL round-bottom flask equipped with a magnetic stir bar. Allow it to cool to room temperature under a stream of argon or nitrogen. An inert atmosphere is crucial as both the reagent (oxalyl chloride) and the product are moisture-sensitive.[3][11]

  • Reagent Addition: Add anhydrous dichloromethane (5 mL), followed by methyl malonic acid (1.0 g, 8.5 mmol).[11]

  • Catalyst Introduction: While stirring, add one drop of anhydrous DMF.[8][11]

  • Cooling: Place the flask in an ice bath for 5 minutes to control the initial exotherm.

  • Chlorination: Slowly add oxalyl chloride (1.2 g, 9.4 mmol) dropwise via syringe.[8][11] Vigorous gas evolution will be observed. The slow addition prevents an uncontrolled reaction rate.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours.[8][11] The cessation of gas evolution indicates the reaction is nearing completion.

  • Isolation: Concentrate the reaction mixture using a rotary evaporator to remove the solvent and any excess oxalyl chloride. The remaining liquid is the desired product, methylmalonyl chloride.[11] Purity can be assessed by NMR.

Green Chemistry Approach: Solvent-Free Synthesis

Recent studies have explored a solvent-free approach to synthesizing methylmalonyl chloride, which offers significant environmental advantages.[12] By reacting methyl malonic acid directly with thionyl chloride in the absence of a solvent like methylene chloride, researchers have achieved higher conversion rates (93.08% solvent-free vs. 78.67% with solvent).[12] This method relies on the ability to control the reaction temperature and efficiently remove the gaseous byproducts. The absence of a solvent simplifies the work-up to a distillation step, reducing waste and isolation costs.[12]

Reactivity and Synthetic Applications

Methylmalonyl chloride is a cornerstone intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical industry.[1][2] Its utility stems from its ability to participate in efficient coupling reactions to form malonic ester derivatives, which are precursors for alkylation, acylation, and arylation.[1]

Synthesis of β-Keto Esters and Heterocycles

The acyl chloride moiety readily reacts with a wide range of nucleophiles. For instance, it can be used in Friedel-Crafts acylation reactions with electron-rich aromatic or heteroaromatic compounds to generate β-keto esters, which are valuable synthetic intermediates.

A prominent application is in the synthesis of Sitagliptin, a drug for treating type 2 diabetes.[11] In this synthesis, methylmalonyl chloride is a precursor for constructing a key triazolopyrimidine intermediate.[11]

Reactivity_Workflow cluster_reactions Key Reactions cluster_products Synthetic Intermediates & Products MMC Methylmalonyl Chloride Acylation Acylation of Nucleophiles (e.g., amines, alcohols) MMC->Acylation FriedelCrafts Friedel-Crafts Acylation MMC->FriedelCrafts Condensation Condensation Reactions MMC->Condensation Amides Malonamic Esters Acylation->Amides Esters Malonic Diesters Acylation->Esters Ketoesters β-Keto Esters FriedelCrafts->Ketoesters Heterocycles e.g., Pyrimidines, Pyrrolidones Condensation->Heterocycles Ketoesters->Heterocycles APIs Active Pharmaceutical Ingredients (e.g., Sitagliptin, CRTh2 Antagonists) Heterocycles->APIs

Caption: Key synthetic pathways involving methylmalonyl chloride.

Application in Drug Discovery
  • Sitagliptin Synthesis: As mentioned, it serves as a starting material for a core fragment of the anti-diabetic drug Sitagliptin.[11]

  • CRTh2 Antagonists: It is used in the synthesis of pyrrolopiperidinone acetic acids, which act as CRTh2 (chemoattractant receptor-homologous molecule expressed on Th2 cells) antagonists, relevant for treating inflammatory conditions.[]

  • HIV Integrase Inhibitors: The compound can be used to synthesize thiazolopyridinone carboxylates, which show activity as HIV integrase strand transfer inhibitors.[9]

  • Alkaloid Synthesis: It has been employed in the total synthesis of complex natural products, such as the Strychnos alkaloids (-)-leuconicine A and B.[9]

Safety, Handling, and Storage

Methylmalonyl chloride is a combustible, corrosive, and water-reactive substance that requires careful handling in a controlled laboratory environment.[3][13]

Hazard Identification
  • Corrosivity: Causes severe skin burns and eye damage.[3][4][13] It is a lachrymator, meaning it irritates the eyes and causes tearing.[13]

  • Reactivity: Reacts with water, liberating toxic and irritating gases such as hydrogen chloride.[8] It is also corrosive to metals.[3]

  • Flammability: It is a combustible liquid.[3][13] Keep away from heat, sparks, open flames, and other ignition sources.[3][13]

Recommended Handling Protocol
  • Ventilation: Always handle methylmalonyl chloride inside a certified chemical fume hood to avoid inhalation of vapors.[13]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles along with a face shield.[13][14]

  • Inert Conditions: Due to its moisture sensitivity, handle under an inert atmosphere (nitrogen or argon).[3][15]

  • Emergency Preparedness: Ensure that an eyewash station and safety shower are immediately accessible in the work area.[13]

Storage and Disposal
  • Storage: Store in a tightly sealed, corrosion-resistant container in a cool, dry, and well-ventilated area, preferably in a refrigerator (2-8°C).[3][13] Store away from incompatible materials such as bases, alcohols, and metals.[15]

  • Disposal: Dispose of waste materials and empty containers in accordance with all local, regional, and national regulations. Do not release into the environment.[13]

Conclusion

Methylmalonyl chloride (CAS: 37517-81-0) is a high-value reagent whose utility in organic synthesis, particularly in the pharmaceutical sector, is well-established. Its bifunctional nature allows for the efficient construction of complex molecular architectures. A thorough understanding of its properties, synthesis, and reactivity, coupled with stringent adherence to safety protocols, enables researchers to leverage this powerful building block for innovation in drug discovery and fine chemical manufacturing. The development of greener, solvent-free synthetic routes further enhances its appeal, aligning with the principles of sustainable chemistry.

References

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Methyl Malonyl Chloride: A Crucial Building Block for Advanced Chemical Industries.
  • Joshi, A. V., & Chaugule, S. V. (n.d.). SOLVENT FREE SYNTHESIS OF MALONYL CHLORIDES: A GREEN CHEMISTRY APPROACH. International Journal of Research in Engineering and Technology (IJRET).
  • BOC Sciences. (n.d.). How to Prepare Methyl Malonyl Chloride and Its Application in the Synthesis of Sitagliptin.
  • ChemicalBook. (n.d.). Methyl malonyl chloride | 37517-81-0.
  • Fisher Scientific. (2009). Methyl malonyl chloride - SAFETY DATA SHEET.
  • Sigma-Aldrich. (n.d.). Methyl malonyl chloride - Methyl chloroformylacetate.
  • BOC Sciences. (n.d.). CAS 37517-81-0 (Methyl malonyl chloride).
  • Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). Methyl Malonyl Chloride | 37517-81-0.
  • National Center for Biotechnology Information. (n.d.). Methylmalonylchloride | C4H4Cl2O2 | CID 10931669. PubChem.
  • ChemBK. (2024, April 9). Mehtyl Malonyl Chloride.
  • Sigma-Aldrich. (n.d.). Methyl malonyl chloride purum, = 97.0 AT 37517-81-0.
  • Sigma-Aldrich. (n.d.). Methyl malonyl chloride purum, = 97.0 AT 37517-81-0.
  • TCI Chemicals. (2025, November 18). SAFETY DATA SHEET - Methyl Malonyl Chloride.
  • Fisher Scientific. (n.d.). Methyl malonyl chloride, 97%.
  • ChemicalBook. (2025, September 27). Chemical Safety Data Sheet MSDS / SDS - DIMETHYLMALONYL CHLORIDE.
  • Nordmann. (n.d.). Methyl Malonyl Chloride (37517-81-0).
  • Fisher Scientific. (2025, December 19). SAFETY DATA SHEET - Ethyl malonyl chloride.
  • Thermo Fisher Scientific. (n.d.). Methyl malonyl chloride, 97% 25 g.

Sources

Foundational

Safety precautions and hazards of methylmalonyl chloride.

Subject: Technical Advisory: Safe Handling and Hazard Mitigation of Methylmalonyl Chloride (CAS 37517-81-0) Part 1: Executive Summary & Chemical Identity The Dual-Threat Reagent Methylmalonyl chloride (MMC) acts as a lin...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Technical Advisory: Safe Handling and Hazard Mitigation of Methylmalonyl Chloride (CAS 37517-81-0)

Part 1: Executive Summary & Chemical Identity

The Dual-Threat Reagent Methylmalonyl chloride (MMC) acts as a linchpin in the synthesis of polyketide analogues, statins, and chiral heterocycles. However, its utility is matched by a volatile safety profile. Unlike standard reagents, MMC possesses a "dual-threat" capability: it is both a lachrymatory corrosive and a moisture-sensitive energetic .

Critical Distinction: In the literature and commercial catalogs, "Methylmalonyl chloride" most commonly refers to Methyl 3-chloro-3-oxopropionate (the mono-ester acid chloride, CAS 37517-81-0). Do not confuse this with Methylmalonyl dichloride (CAS 1663-67-8). While both are acyl chlorides, the ester-chloride (CAS 37517-81-0) introduces additional volatility and specific hydrolysis kinetics. This guide focuses on CAS 37517-81-0 but the safety protocols apply rigorously to the dichloride variant as well.

Part 2: Technical & Physical Profile

Table 1: Physicochemical Properties of Methylmalonyl Chloride (CAS 37517-81-0)

PropertyValueOperational Implication
Molecular Formula C₄H₅ClO₃Bifunctional: Ester + Acyl Chloride
Molecular Weight 136.53 g/mol Calculation basis for stoichiometry
Boiling Point 57–59 °C @ 12 mmHgVolatile: Significant vapor pressure even at RT
Density 1.273 g/mLHeavier than water; sinks and reacts violently
Flash Point ~80 °C (Closed Cup)Combustible; keep away from static/heat
GHS Classification Skin Corr.[1][2][3] 1B, Eye Dam. 1Irreversible tissue damage upon contact
Reactivity Water Reactive (Hydrolysis)Releases HCl gas and heat immediately

Part 3: Hazard Architecture & Mechanism

Understanding the mechanism of hazard is superior to memorizing rules. MMC does not just "burn"; it undergoes rapid nucleophilic acyl substitution with water (hydrolysis).

The Hydrolysis Cascade When MMC encounters ambient moisture or mucosal membranes, it decomposes into Methylmalonic acid (mono-methyl ester) and Hydrogen Chloride (HCl). This reaction is exothermic.

HazardCascade MMC Methylmalonyl Chloride (Lipophilic Liquid) Intermediate Tetrahedral Intermediate MMC->Intermediate Nucleophilic Attack Moisture Atmospheric/Mucosal Moisture (H₂O) Moisture->Intermediate Products Methylmalonic Acid Monoester Intermediate->Products Cl- Elimination Hazards HCl Gas (Toxic) + Heat (Exotherm) Intermediate->Hazards Rapid Decomposition

Caption: Figure 1. The Hydrolysis Cascade. Note that lipophilicity allows MMC to penetrate skin before hydrolysis releases HCl deep within the tissue.

Part 4: Engineering Controls & PPE

Self-Validating Barrier Protocol Standard nitrile gloves are insufficient for prolonged handling of acyl chlorides. They provide splash protection only.

  • Primary Barrier (Gloves):

    • Routine Handling: Double-gloved Nitrile (minimum 5 mil). Change immediately upon any splash.

    • Bulk Transfer/Spill Cleanup: Silver Shield® (Laminate) or Viton®. Acyl chlorides can permeate nitrile in <5 minutes.

  • Respiratory Protection:

    • All operations must occur within a certified chemical fume hood.

    • Self-Validation: If you can smell a sharp, acrid odor (HCl), your engineering controls have failed . Stop immediately.

  • Eye Protection:

    • Chemical splash goggles are mandatory. Face shields are required for volumes >50 mL due to the risk of pressurization and spray.

Part 5: Operational Protocols (The "How-To")

Reagent Transfer (The "Positive Pressure" Rule)

Objective: Prevent moisture ingress which creates HCl pressure buildup inside the storage bottle.

  • Preparation: Flame-dry or oven-dry all glassware. Flush with Nitrogen/Argon for 15 minutes.

  • The Septum Technique: Do not open the bottle to air. Use a Sure-Seal™ cap or insert a rubber septum.

  • Transfer:

    • Insert a balloon of inert gas (N₂/Ar) into the source bottle to create positive pressure.

    • Use a gas-tight syringe or a double-tipped cannula for transfer.

    • Why? This prevents vacuum formation that would suck humid ambient air into the bottle upon liquid withdrawal.

Reaction Setup
  • Solvent Choice: Use anhydrous DCM, THF, or Toluene. Avoid nucleophilic solvents (alcohols, amines) unless they are the intended reactants.

  • HCl Scavenging: If the reaction generates HCl (e.g., coupling with an amine), include a non-nucleophilic base (Triethylamine, DIPEA, or Pyridine) to neutralize the acid and drive the equilibrium.

The Controlled Quench (Critical Safety Step)

Hazard: Adding water directly to unreacted MMC causes a violent exotherm and HCl geyser.

Protocol: The Biphasic/Dilution Method

  • Cooling: Cool the reaction mixture to 0°C.

  • Dilution: Dilute the reaction mixture with an inert solvent (e.g., MTBE or DCM) if not already dissolved.

  • Quenching Agent: Prepare a 1:1 mixture of Ice and Water (or Saturated NaHCO₃ if acid-sensitive product).

  • Addition: Add the reaction mixture TO the quench (or quench to reaction very slowly) dropwise.

    • Validation: Monitor internal temperature.[4] Do not exceed 10°C.

QuenchWorkflow Start Reaction Complete (Contains excess MMC) Cool Cool to 0°C Start->Cool Dilute Dilute with Inert Solvent (DCM/MTBE) Cool->Dilute Addition Slow Addition (Dropwise) Dilute->Addition QuenchPrep Prepare Quench Bath (Ice/Water or Sat. NaHCO₃) QuenchPrep->Addition Monitor Monitor Temp < 10°C Watch for CO₂/HCl evolution Addition->Monitor Finish Phase Separation & Workup Monitor->Finish

Caption: Figure 2. Safe Quenching Workflow. The dilution step acts as a heat sink, preventing thermal runaway.

Part 6: Emergency Response

Scenario: Spillage outside the hood

  • Evacuate: The immediate release of HCl gas creates an inhalation hazard. Clear the area.

  • PPE: Do not attempt cleanup without a respirator (ABEK type) or SCBA if the spill is large (>100 mL).

  • Neutralization:

    • Do NOT spray water directly on the neat chemical (increases fuming).

    • Cover with dry lime, sand, or soda ash (sodium carbonate) to absorb and neutralize slowly.

    • Scoop into a hazardous waste container labeled "Corrosive/Acidic."

Part 7: References

  • Sigma-Aldrich. (n.d.). Safety Data Sheet: Methyl malonyl chloride. Retrieved from

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from

  • PubChem. (n.d.). Compound Summary for CID 123460: Methyl 3-chloro-3-oxopropionate. National Library of Medicine. Retrieved from

  • Organic Syntheses. (2010). General procedures for handling acid chlorides. (Contextual reference for standard quenching protocols). Retrieved from

Sources

Protocols & Analytical Methods

Method

Use of methylmalonyl chloride in the development of anti-cancer drugs.

Application Note: Methylmalonyl Chloride as a Pivotal Building Block in Oncology Drug Discovery Abstract Methylmalonyl chloride (MMC), a bifunctional acyl chloride, serves as a critical C4 building block in the synthesis...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Methylmalonyl Chloride as a Pivotal Building Block in Oncology Drug Discovery

Abstract

Methylmalonyl chloride (MMC), a bifunctional acyl chloride, serves as a critical C4 building block in the synthesis of anti-cancer therapeutics. Its utility stems from its ability to introduce a propionate motif—a three-carbon backbone with a methyl substituent. This "methyl effect" is exploited in medicinal chemistry to restrict conformational freedom, enhance metabolic stability, and construct essential pharmacophores such as 5-methylpyrimidines (antimetabolites) and polyketide analogs (e.g., Epothilones). This guide details the mechanistic rationale, synthetic workflows, and safety protocols for integrating MMC into oncology drug development pipelines.

Chemical Utility & Rational Design

In oncology drug design, the introduction of a methyl group at a metabolic "soft spot" can significantly alter a drug's half-life and potency. MMC provides a direct electrophilic source to install this motif.

  • Conformational Restriction: The

    
    -methyl group in MMC derivatives creates steric clash, locking rotatable bonds into preferred bioactive conformations (the "Thorpe-Ingold effect").
    
  • Metabolic Blocking: In Antibody-Drug Conjugate (ADC) linkers, replacing a linear alkyl chain (from succinyl chloride) with a branched methyl chain (from MMC) hinders enzymatic hydrolysis by esterases in the plasma, reducing premature payload release.

  • Chirality: MMC derivatives can be desymmetrized to generate chiral centers, essential for the synthesis of complex natural product analogs like Epothilones.

Application I: Heterocyclic Scaffold Construction

The most direct application of MMC is in the synthesis of 5-methylpyrimidine-4,6-diones . These scaffolds mimic thymine and uracil, acting as antimetabolites that inhibit DNA replication in rapidly dividing cancer cells.

Mechanism of Action

By condensing MMC with amidines or ureas, researchers synthesize pyrimidine analogs that act as competitive inhibitors of Thymidylate Synthase or incorporate into DNA/RNA to trigger apoptosis.

Pathway Visualization: Pyrimidine Synthesis

PyrimidineSynthesis MMC Methylmalonyl Chloride Inter Tetrahedral Intermediate MMC->Inter Acylation 1 Nucleophile Amidine/Urea (Nucleophile) Nucleophile->Inter Cyclization Cyclization (-2 HCl) Inter->Cyclization Intramolecular Acylation Product 5-Methylpyrimidine Scaffold Cyclization->Product Tautomerization

Caption: Cyclocondensation of Methylmalonyl Chloride with bis-nucleophiles to form bioactive pyrimidine heterocycles.

Application II: ADC Linker Stabilization

In Antibody-Drug Conjugates (ADCs), the linker connects the cytotoxic payload to the antibody.[1][2] Premature cleavage leads to systemic toxicity.

  • The Problem: Unsubstituted diester/diamide linkers are prone to rapid hydrolysis.

  • The MMC Solution: Using MMC creates a linker with a methyl substituent adjacent to the carbonyl. This steric bulk shields the carbonyl carbon from nucleophilic attack by serum proteases, extending circulation stability.

Detailed Experimental Protocols

Protocol A: Synthesis of 2-Phenyl-5-methyl-4,6-pyrimidinedione

Target: A robust antimetabolite scaffold.

Reagents:

  • Methylmalonyl chloride (MMC): 10.0 mmol (1.55 g)

  • Benzamidine hydrochloride: 10.0 mmol (1.56 g)

  • Triethylamine (TEA): 40.0 mmol (5.6 mL)

  • Dichloromethane (DCM): Anhydrous, 50 mL

  • Quench: 1M HCl

Step-by-Step Methodology:

  • Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a pressure-equalizing addition funnel. Purge with Nitrogen (

    
    ).
    
  • Base Preparation: Charge the flask with Benzamidine HCl and anhydrous DCM. Cool to 0°C in an ice bath. Add TEA dropwise over 10 minutes. The solution will become clear as the free base is liberated.

  • Acylation (The Critical Step): Dissolve MMC in 10 mL DCM. Add this solution dropwise to the reaction mixture at 0°C over 30 minutes.

    • Note: Control the rate to maintain internal temperature <5°C. The reaction is highly exothermic.

  • Cyclization: Allow the mixture to warm to room temperature (RT) and stir for 4 hours. Monitor by TLC (5% MeOH in DCM).

  • Workup:

    • Quench with 20 mL water.

    • Acidify the aqueous layer to pH 2 with 1M HCl to precipitate the pyrimidinedione.

    • Extract with EtOAc (3 x 30 mL).

    • Wash combined organics with Brine, dry over

      
      , and concentrate.
      
  • Purification: Recrystallize from Ethanol/Water to yield white crystals.

Data Summary Table: Expected Outcomes

ParameterSpecificationQC Method
Yield 65 - 75%Gravimetric
Purity >98%HPLC (254 nm)
Identity M+H = 203.2 DaLC-MS (ESI+)
Appearance White Crystalline SolidVisual
Protocol B: Synthesis of Mono-Methylmalonyl Linker (Half-Ester)

Target: A bifunctional linker for ADC conjugation.

Rationale: To avoid polymerization, one acyl chloride group is selectively reacted with a bulky alcohol (e.g., t-Butanol) or reacted under high-dilution conditions.

  • Dissolution: Dissolve MMC (1 eq) in THF at -78°C.

  • Selective Protection: Add t-Butanol (0.95 eq) and Pyridine (1.1 eq) extremely slowly.

  • Result: This yields the tert-butyl methylmalonyl chloride intermediate, leaving one acyl chloride free to react with the drug payload (amine/hydroxyl), while the t-butyl ester protects the other end for later deprotection and antibody conjugation.

Safety & Handling (E-E-A-T Compliance)

MMC is a Lachrymator and Corrosive .[3] It reacts violently with water to release HCl gas.

  • Engineering Controls: All transfers must occur in a certified chemical fume hood.

  • PPE: Neoprene gloves (double-gloved), chemical splash goggles, and a lab coat are mandatory.

  • Spill Response: Do not use water. Absorb with dry sand or vermiculite. Neutralize with weak base (Sodium Bicarbonate) only after the bulk liquid is absorbed.

  • Storage: Store under inert atmosphere (

    
     or Ar) at 2-8°C. Moisture ingress hydrolyzes the chloride to the di-acid, rendering it useless for synthesis.
    

Workflow Visualization

ExperimentalWorkflow Start Start: Anhydrous Setup (N2 Atmosphere) ReagentPrep Reagent Prep: MMC in DCM (0°C) Start->ReagentPrep Reaction Acylation Reaction (Exotherm Control) ReagentPrep->Reaction Dropwise Addition Monitoring TLC/LC-MS Monitoring (Check for Polymerization) Reaction->Monitoring Quench Acidic Quench (pH 2) Monitoring->Quench Completion Purification Recrystallization (EtOH/H2O) Quench->Purification QC Final QC: NMR, HPLC, MS Purification->QC

Caption: Step-by-step synthetic workflow for Methylmalonyl Chloride applications.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7961, Methylmalonyl chloride. Retrieved from [Link]

  • Jain, N., et al. (2021). Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents.[4][5] International Journal of Molecular Sciences.[4] Retrieved from [Link]

  • Nicolaou, K. C., et al. (1997).Total Synthesis of Epothilone A and B via a Macrolactonization Strategy. Nature. (Contextual citation for methyl-bearing polyketide synthesis).
  • Creative Biolabs. Epothilone Synthesis Service and Linker Chemistry. Retrieved from [Link]

Sources

Application

Application Notes and Protocols: The Strategic Use of Methylmalonyl Chloride in Modern Medicinal Chemistry

Introduction: The Role of Methylmalonyl Chloride as a C3 Synthon In the landscape of medicinal chemistry, the efficient construction of complex molecular frameworks is paramount. Methylmalonyl chloride (CAS: 37517-81-0),...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Role of Methylmalonyl Chloride as a C3 Synthon

In the landscape of medicinal chemistry, the efficient construction of complex molecular frameworks is paramount. Methylmalonyl chloride (CAS: 37517-81-0), a bifunctional reagent, has emerged as a highly valuable C3 building block for this purpose.[1] Its structure, featuring a reactive acyl chloride and a more stable methyl ester, allows for selective and sequential chemical transformations. This dual reactivity makes it an indispensable tool for medicinal chemists to introduce the methyl malonate moiety, a precursor to a wide array of pharmacologically relevant structures, including β-keto esters, complex heterocycles, and substituted carboxylic acids.[2][3] This guide provides an in-depth exploration of its core reactivity, practical applications in the synthesis of active pharmaceutical ingredients (APIs), and detailed, field-proven protocols for its use.[1]

Physicochemical Properties of Methylmalonyl Chloride
Molecular Formula C₄H₅ClO₃[4]
Molecular Weight 136.53 g/mol [4]
Appearance Colorless to pale yellow liquid[4]
Boiling Point ~57-59 °C / 12 mmHg[5][6]
Density ~1.273 g/cm³ at 25 °C[6]
Refractive Index n20/D 1.432[5][6]
Key Functional Groups Acyl chloride, Ester[5]
Solubility Reacts with water[6]

Core Reactivity: Nucleophilic Acyl Substitution

The primary utility of methylmalonyl chloride stems from the high reactivity of its acyl chloride functional group. The carbon atom of the carbonyl group is highly electrophilic due to the inductive effect of both the chlorine and the adjacent carbonyl group. This makes it highly susceptible to attack by a wide range of nucleophiles in a classic nucleophilic acyl substitution reaction.

The general mechanism involves two key stages:

  • Nucleophilic Addition: A nucleophile (e.g., an amine, alcohol, or enolate) attacks the electrophilic carbonyl carbon, breaking the π-bond and forming a tetrahedral intermediate.

  • Elimination: The tetrahedral intermediate collapses, reforming the carbon-oxygen double bond and expelling the chloride ion as a good leaving group.

This predictable reactivity allows for the precise and efficient formation of new carbon-carbon and carbon-heteroatom bonds, which is fundamental to drug synthesis.[1]

Caption: General mechanism of nucleophilic acyl substitution.

Application I: Synthesis of β-Keto Esters

β-Keto esters are cornerstone intermediates in medicinal chemistry, serving as precursors for a vast number of heterocyclic compounds such as pyridinones and pyrazolones, which are found in many therapeutic agents, including HIV integrase inhibitors.[5][7] Methylmalonyl chloride provides a direct and efficient route to α-unsubstituted β-keto esters via acylation of enolates or related carbon nucleophiles.[8]

The reaction typically involves the deprotonation of a ketone or ester with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) or lithium hexamethyldisilazide (LiHMDS) to form a reactive enolate. This enolate then attacks the methylmalonyl chloride to forge the new carbon-carbon bond.

Causality in Experimental Design:

  • Choice of Base: A strong, sterically hindered, non-nucleophilic base is critical. Using a nucleophilic base like an alkoxide could lead to competitive attack at the acyl chloride, resulting in undesired byproducts.

  • Temperature Control: These reactions are typically run at low temperatures (e.g., -78 °C) to control the high reactivity of the acyl chloride and the enolate, minimizing side reactions such as self-condensation.

Beta_Keto_Ester_Synthesis start Start: Ketone (R-CO-CH3) base Add Strong Base (e.g., LDA, -78°C) start->base enolate Formation of Lithium Enolate base->enolate mmc Add Methylmalonyl Chloride (in situ) enolate->mmc acylation Nucleophilic Attack on Acyl Chloride mmc->acylation intermediate Tetrahedral Intermediate Formation acylation->intermediate elimination Chloride Elimination & Work-up (Quench) intermediate->elimination product Product: β-Keto Ester elimination->product

Caption: Workflow for β-Keto Ester Synthesis.

Application II: Direct Amidation for Bioactive Scaffolds

The amide bond is a fundamental linkage in countless pharmaceuticals. Methylmalonyl chloride reacts readily and often violently with primary and secondary amines to form N-substituted methyl malonamides.[9] These structures are valuable intermediates for building more complex molecules or can themselves be part of a final API.

A key consideration in this reaction is the management of the hydrogen chloride (HCl) byproduct. The HCl generated can protonate the starting amine, rendering it non-nucleophilic and halting the reaction. Therefore, a stoichiometric amount of a non-nucleophilic base, such as triethylamine (TEA) or pyridine, is typically added to act as an HCl scavenger.[10]

Causality in Experimental Design:

  • Stoichiometry: At least two equivalents of the amine are often used—one to react with the acyl chloride and one to neutralize the HCl. Alternatively, one equivalent of the amine and one equivalent of an auxiliary base (like TEA) can be used for better atom economy.[10]

  • Addition Order: The acyl chloride is typically added dropwise to a cooled solution of the amine and the base. This "inverse addition" helps to control the exothermic reaction and prevent the formation of side products, such as ketenes, which can arise from the dehydrohalogenation of the acyl chloride in the presence of a base.[10][11]

Amine Substrate Base Solvent Typical Temp. Outcome
Primary Aliphatic AmineTriethylamine (TEA)Dichloromethane (DCM)0 °C to RTHigh yield of N-alkyl malonamide
Aniline (Aromatic Amine)PyridineTetrahydrofuran (THF)0 °C to RTGood yield, requires slightly longer reaction times
Secondary AmineDiisopropylethylamineAcetonitrile0 °C to RTHigh yield of N,N-dialkyl malonamide

Case Study: Synthesis of Sitagliptin

A prominent example showcasing the utility of methylmalonyl chloride is in a reported synthesis of Sitagliptin, a widely used drug for treating type 2 diabetes.[12] In this pathway, methylmalonyl chloride serves as a key starting material to construct a complex triazolopyrimidine core structure.[6][12] The process involves the condensation of an intermediate derived from methylmalonyl chloride with other reagents to build the heterocyclic system central to the drug's structure.[12] This application highlights how a simple, reactive building block can be pivotal in the industrial-scale synthesis of a complex API, offering advantages in cost and operational simplicity.[12]

Sitagliptin_Synthesis MMC Methylmalonyl Chloride Step1 Reaction with Amidine Derivative MMC->Step1 Intermediate1 Heterocyclic Intermediate Step1->Intermediate1 Step2 Condensation Reactions Intermediate1->Step2 SitagliptinCore Key Sitagliptin Precursor Step2->SitagliptinCore FinalSteps Further Functionalization & Chiral Resolution SitagliptinCore->FinalSteps Sitagliptin Sitagliptin FinalSteps->Sitagliptin

Caption: Simplified synthetic pathway to Sitagliptin.

Detailed Experimental Protocols

Protocol 1: Preparation of Methylmalonyl Chloride

This protocol describes the synthesis of methylmalonyl chloride from methyl malonic acid using oxalyl chloride.[12]

Materials:

  • Methyl malonic acid (1.0 g, 8.5 mmol)

  • Oxalyl chloride (1.2 g, 9.4 mmol, 1.1 eq)

  • Dichloromethane (DCM), anhydrous (5 mL)

  • N,N-Dimethylformamide (DMF), 1 drop (catalyst)

  • Argon or Nitrogen gas supply

  • 100 mL round-bottom flask, oven-dried

  • Magnetic stirrer, stir bar, ice bath, rotary evaporator

Procedure:

  • Inert Atmosphere Setup: Take a clean, oven-dried 100 mL flask and cool it to room temperature under a stream of argon or nitrogen.

  • Reagent Addition: Add 5 mL of anhydrous DCM and 1.0 g (8.5 mmol) of methyl malonic acid to the flask.

  • Catalyst and Cooling: Add one drop of DMF while stirring. After 5 minutes, cool the flask in an ice bath.

  • Acyl Chloride Formation: Slowly add 1.2 g (9.4 mmol) of oxalyl chloride to the stirred suspension. Gas evolution (CO₂, CO, HCl) will be observed.

  • Reaction: Remove the ice bath and allow the reaction to proceed at room temperature for 2 hours. The mixture should become a clear solution.

  • Isolation: Concentrate the reaction mixture using a rotary evaporator to remove the solvent and any excess oxalyl chloride. The resulting crude methylmalonyl chloride (a pale yellow oil) is often used directly in the next step without further purification due to its instability.

Self-Validation: The completion of the reaction can be monitored by the cessation of gas evolution and the dissolution of the solid methyl malonic acid. The crude product should be a fuming liquid with a pungent odor.

Protocol 2: General Procedure for N-Acylation of an Amine

Materials:

  • Primary or secondary amine (10 mmol)

  • Triethylamine (TEA) (1.5 g, 15 mmol, 1.5 eq) or Pyridine

  • Dichloromethane (DCM), anhydrous (20 mL)

  • Methylmalonyl chloride (1.37 g, 10 mmol, 1.0 eq)

  • Dropping funnel, 100 mL round-bottom flask, ice bath

Procedure:

  • Initial Setup: In a 100 mL flask under an inert atmosphere, dissolve the amine (10 mmol) and TEA (15 mmol) in 20 mL of anhydrous DCM. Cool the solution to 0 °C in an ice bath.

  • Acyl Chloride Addition: Dissolve methylmalonyl chloride (10 mmol) in 5 mL of anhydrous DCM and add it to a dropping funnel. Add the methylmalonyl chloride solution dropwise to the stirred amine solution over 15-20 minutes, maintaining the temperature at 0 °C.

  • Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

  • Work-up: Quench the reaction by adding 20 mL of water. Separate the organic layer. Wash the organic layer sequentially with 1 M HCl (2 x 15 mL), saturated sodium bicarbonate solution (2 x 15 mL), and brine (1 x 15 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude amide can be purified by column chromatography or recrystallization.

Self-Validation: The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting amine. The formation of triethylammonium chloride precipitate is also an indicator of reaction progression.

Safety, Handling, and Storage

Methylmalonyl chloride is a corrosive and moisture-sensitive reagent that requires careful handling.

  • Hazards: Corrosive, causes severe skin and eye burns.[4] It is a lachrymator and causes respiratory irritation.[6] It reacts with water to release corrosive HCl gas.[4]

  • Personal Protective Equipment (PPE): Always handle in a well-ventilated fume hood. Wear chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[4][5]

  • Storage: Store in a tightly sealed container under a dry, inert atmosphere (e.g., argon or nitrogen).[4] It should be kept refrigerated at 2-8°C to prevent decomposition.[4][5] Samples may discolor to yellow upon storage.[5]

Conclusion

Methylmalonyl chloride is a powerful and versatile reagent in the medicinal chemist's toolbox. Its defined reactivity allows for the reliable synthesis of key intermediates like β-keto esters and malonamides, which are integral to the structure of numerous APIs.[1][4] By understanding its reactivity, handling requirements, and the rationale behind specific protocol steps, researchers can effectively leverage this building block to streamline synthetic routes and accelerate the discovery and development of new life-saving medications.

References

  • Vertex AI Search. (2021). How to Prepare Methyl Malonyl Chloride and Its Application in the Synthesis of Sitagliptin.
  • PharmaSources. (n.d.). Methyl malonyl chloride.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Methyl Malonyl Chloride: A Crucial Building Block for Advanced Chemical Industries.
  • Sigma-Aldrich. (n.d.). Methyl malonyl chloride purum, ≥97.0% (AT).
  • Nordmann. (n.d.). Methyl Malonyl Chloride (37517-81-0).
  • ChemBK. (2024). Mehtyl Malonyl Chloride.
  • IJRET. (n.d.). SOLVENT FREE SYNTHESIS OF MALONYL CHLORIDES: A GREEN CHEMISTRY APPROACH.
  • Slideshare. (n.d.). Solvent free synthesis of malonyl chlorides a green chemistry approach.
  • Organic Chemistry Portal. (n.d.). Synthesis of β-keto carboxylic acids, esters and amides.
  • PMC. (2013). β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies.
  • YouTube. (2021). Alkylation of Stabilized Enolates | Malonate & β-Keto Ester Synthesis Explained.
  • Chemistry LibreTexts. (2023). Reactions of Acyl Chlorides with Primary Amines.
  • ResearchGate. (2022). Malonyl dichloride reactivity in the presence of pyridine and mono-boc-protected phenylenediamine?.
  • Reddit. (2024). Acid chloride reaction with amine.

Sources

Technical Notes & Optimization

Troubleshooting

Best methods for the purification of methylmalonyl chloride.

Current Status: Operational Ticket ID: MMC-PUR-001 Assigned Specialist: Senior Application Scientist Subject: Optimization of Methylmalonyl Chloride Purity via Vacuum Distillation[1] Executive Summary & Technical Specifi...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket ID: MMC-PUR-001 Assigned Specialist: Senior Application Scientist Subject: Optimization of Methylmalonyl Chloride Purity via Vacuum Distillation[1]

Executive Summary & Technical Specifications

Methylmalonyl chloride (MMC) is a critical bifunctional building block. Its high susceptibility to hydrolysis and thermal degradation makes purification a time-sensitive operation.[1] The "Golden Standard" for purification is Fractional Vacuum Distillation .

Warning: MMC is a lachrymator and corrosive.[2] All procedures must be performed in a functioning fume hood under an inert atmosphere (Argon/Nitrogen).

Key Physical Data Table
ParameterValueNotes
CAS Number 37517-81-0
Molecular Weight 136.53 g/mol
Boiling Point (Atm) DecomposesDo not distill at 760 mmHg.[1]
Boiling Point (Vac) 57–59 °C @ 12 mmHg Target range for purification [1].
Density 1.273 g/mLAt 25 °C.
Refractive Index

1.432
Excellent purity check [2].[1]
Appearance Colorless liquidYellow/Pink indicates degradation.

The "Golden Standard" Purification Protocol

This protocol assumes crude MMC synthesized via the Thionyl Chloride (


) route. The primary challenge is separating the product from excess thionyl chloride and preventing thermal decarboxylation.
Phase 1: The "Strip" (Removal of Volatiles)

Why:


 boils at 74.6 °C (atm). If not removed prior to high-vacuum application, it will outgas violently, damaging pump oil and potentially co-distilling.[1]
  • Setup: Attach the reaction flask to a rotary evaporator or a simple vacuum manifold with a dry ice/acetone trap.

  • Condition: Water bath at 30–35 °C ; Vacuum at 20–50 mmHg (water aspirator level).

  • Process: Strip volatiles until bubbling ceases.

  • The "Chaser" (Expert Tip): Add a small volume of anhydrous toluene (10% v/v) and re-strip. This azeotropically helps remove stubborn

    
     and 
    
    
    
    traces.
Phase 2: Fractional Vacuum Distillation

Why: Short-path distillation minimizes thermal residence time, reducing the risk of polymerization or decomposition.[1]

  • Assembly:

    • Use a Vigreux column (10-15 cm) to prevent entrainment of non-volatile colored impurities.[1]

    • Ensure all joints are greased with high-vacuum grease and clipped.[1]

    • Crucial: Use a cow receiver (pig) to collect fractions without breaking vacuum.

  • Equilibration:

    • Flush the system with Argon.[3]

    • Apply high vacuum. Target: < 15 mmHg .

    • Slowly raise the oil bath temperature. Do not exceed 100 °C bath temperature.

  • Collection Strategy:

    • Fraction A (Forerun): Collects below 55 °C (12 mmHg).[1] Contains residual

      
       and toluene. Discard.
      
    • Fraction B (Main Cut): Collects steady at 57–59 °C (12 mmHg) .[1] This should be colorless.

    • Residue: Stop when the head temperature drops or pot residue becomes viscous/dark. Do not distill to dryness.

Workflow Visualization

MMC_Purification Start Crude Reaction Mixture Strip Phase 1: Volatile Strip (Remove SOCl2) Start->Strip 35°C, 50 mmHg VacSetup Phase 2: Vacuum Setup (< 15 mmHg) Strip->VacSetup Toluene Chase Distill Fractional Distillation (Oil Bath < 100°C) VacSetup->Distill Pure Pure MMC (Colorless Liquid) Distill->Pure 57-59°C @ 12mmHg Waste Forerun & Residue (Discard) Distill->Waste < 55°C or Residue

Figure 1: Logical flow for the purification of Methylmalonyl Chloride, emphasizing the separation of volatiles prior to high-vacuum distillation.

Troubleshooting Guide (Q&A)

Q: My distillate is turning pink or light yellow immediately. Is it ruined?

  • Diagnosis: This indicates trace decomposition or the presence of transition metal impurities (often from the thionyl chloride cylinder or needles).

  • Solution: If the NMR is clean, a light yellow tint is often acceptable for subsequent acylation reactions. To remove the color, perform a second distillation over a small amount of activated charcoal (0.5% w/w) or copper turnings, though yield will decrease.

Q: The boiling point is fluctuating wildly during distillation.

  • Diagnosis: This is a "Manometer Effect" caused by residual

    
     or 
    
    
    
    off-gassing.[1]
  • Solution: Your Phase 1 stripping was insufficient. Stop heating. Re-pressurize with Argon. Add dry toluene and strip again on a rotavap to remove trapped gases before restarting the distillation.

Q: I see a white solid forming in the condenser or receiver.

  • Diagnosis: Hydrolysis. Moisture has entered the system, converting the chloride back to Methylmalonic acid (solid, MP ~135 °C).

  • Solution: Check all grease joints. Ensure your inert gas line has a drying tube (CaCl2 or Drierite). If the solid clogs the path, stop immediately to prevent over-pressurization.

Q: My yield is significantly lower than expected (<50%).

  • Diagnosis: Thermal decomposition.[2][4]

  • Solution: You likely overheated the pot. Methylmalonyl chloride can decarboxylate to propionyl chloride derivatives if heated excessively. Ensure your vacuum is strong enough (lower pressure = lower boiling point) so you don't have to heat the oil bath above 90-100 °C.[1]

Troubleshooting Logic Tree

Troubleshooting Problem Identify Issue Color Pink/Yellow Distillate Problem->Color Solid White Solid in Condenser Problem->Solid BP Fluctuating BP Problem->BP Sol_Color Acceptable if NMR clean. Redistill w/ Charcoal if critical. Color->Sol_Color Sol_Solid Moisture Leak. Check joints/Drying tube. Solid->Sol_Solid Sol_BP Trapped HCl/SO2. Stop & Toluene Strip. BP->Sol_BP

Figure 2: Decision tree for diagnosing common purification failures.

Quality Control & Self-Validation

Before using the purified MMC in expensive downstream steps, validate the batch using these two methods:

  • The Refractive Index Check (Instant):

    • Place a drop on the prism.

    • Target: 1.432 ± 0.002 at 20 °C.

    • Interpretation: If >1.435, you likely have unreacted acid or high-boiling impurities.[1]

  • The H-NMR Check (Definitive):

    • Solvent:

      
       (Must be dry; neutralize with basic alumina if acidic).
      
    • Key Signals:

      • Look for the methoxy singlet (

        
         ppm).
        
      • Look for the

        
        -proton (quartet/multiplet near 
        
        
        
        ppm).[1]
    • Impurity Flags:

      • Broad singlet > 10 ppm: Hydrolyzed acid (

        
        ).
        
      • Shifted methyl peaks: Indicates decarboxylated product (Propionyl chloride).

Storage & Handling FAQs

Q: Can I store MMC in a plastic container? A: No. Acyl chlorides can leach plasticizers and degrade certain polymers. Store in glass with a Teflon-lined cap.

Q: What is the shelf-life? A: Under Argon at 4 °C: 6 months . At Room Temp: < 1 month (yellowing will occur).

Q: How do I re-seal the bottle after use? A: Always backfill the bottle with Argon or Nitrogen before tightening the cap. Wrap the cap junction with Parafilm to prevent moisture ingress.

References

  • Sigma-Aldrich. Methyl malonyl chloride Product Specification & Physical Data. Retrieved from [1]

  • ChemicalBook. Methyl malonyl chloride Properties and Safety. Retrieved from [1]

  • Thermo Fisher Scientific. Methyl malonyl chloride Safety Data Sheet (SDS). Retrieved from [1]

Sources

Optimization

Identifying and removing impurities from methylmalonyl chloride.

Welcome to the technical support center for methylmalonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into identifying and r...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for methylmalonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into identifying and removing impurities from this critical reagent. Our focus is on the causality behind experimental choices to ensure your protocols are robust and self-validating.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude sample of methylmalonyl chloride?

A1: Impurities in methylmalonyl chloride typically originate from its synthesis or subsequent degradation. Understanding these is the first step in designing an effective purification strategy.

  • Unreacted Starting Materials: The primary starting material, methyl malonic acid, can persist if the chlorination reaction is incomplete.[1]

  • Excess Chlorinating Agents: Reagents like thionyl chloride (SOCl₂) or oxalyl chloride are often used in excess to drive the reaction to completion.[1][2] Thionyl chloride, in particular, has a relatively high boiling point (76 °C), which can complicate its removal.[3]

  • Synthesis Byproducts: The reaction of methyl malonic acid with thionyl chloride produces gaseous byproducts like sulfur dioxide (SO₂) and hydrogen chloride (HCl), which are generally removed during the reaction but can remain dissolved in the crude product.[2]

  • Hydrolysis Products: Methylmalonyl chloride is highly moisture-sensitive.[4] Exposure to atmospheric or residual moisture in solvents will hydrolyze it back to methyl malonic acid and HCl.[5][6] This is the most common degradation pathway.

  • Thermal Decomposition Products: The compound is thermally sensitive.[4][7] Excessive heat during synthesis or purification can lead to decomposition, potentially releasing irritating gases.[7][8]

  • Residual Solvents: If the synthesis is performed in a solvent like methylene chloride (dichloromethane), residual amounts may remain in the crude product.[2]

Q2: Why is a strictly anhydrous environment critical when working with methylmalonyl chloride?

A2: The acyl chloride functional group in methylmalonyl chloride is highly electrophilic and, therefore, extremely reactive towards nucleophiles. Water is a potent nucleophile that rapidly attacks the carbonyl carbon, leading to the irreversible hydrolysis of the acyl chloride back to the corresponding carboxylic acid (methyl malonic acid) and generating corrosive hydrogen chloride (HCl) gas.[6] This not only consumes your desired product but also introduces acidic impurities that can interfere with subsequent reactions. Therefore, all glassware must be oven-dried, and all solvents and reagents must be rigorously anhydrous. Operations should be conducted under an inert atmosphere (e.g., nitrogen or argon).[5][8]

Q3: What are the recommended storage conditions for purified methylmalonyl chloride?

A3: To maintain its quality, purified methylmalonyl chloride should be stored under an inert atmosphere (nitrogen or argon) in a tightly sealed container.[8] It should be kept refrigerated (2-8°C) to minimize thermal degradation.[7][9] The storage area should be designated for corrosive materials, away from heat, sparks, and open flames.[8][10]

Troubleshooting Purification Challenges

Problem 1: My purified product is cloudy or develops fumes when exposed to air.
  • Likely Cause: This strongly indicates the presence of moisture-sensitive impurities, most commonly residual HCl or unreacted thionyl chloride, which are reacting with atmospheric moisture. It could also mean the product itself is hydrolyzing.

  • Troubleshooting Steps:

    • Assess Purity: Before further purification, analyze a small, carefully handled sample by ¹H NMR under anhydrous conditions to check for the presence of methyl malonic acid.

    • Azeotropic Removal: If residual thionyl chloride is suspected, add anhydrous toluene to the product and remove the solvent under reduced pressure using a rotary evaporator. Repeat this process 2-3 times to azeotropically remove the volatile impurity.[3]

    • Re-distillation: If the issue persists, careful fractional distillation under high vacuum is the most effective solution. Ensure the entire distillation apparatus is impeccably dry.

Problem 2: The yield from my distillation is very low, and I observe charring in the distillation flask.
  • Likely Cause: This points to thermal decomposition.[7] Methylmalonyl chloride is heat-sensitive, and prolonged heating or excessive temperatures, even under vacuum, can cause degradation.[11]

  • Troubleshooting Steps:

    • Reduce Pressure: Use a better vacuum pump to lower the boiling point of the product. The boiling point is reported as 57-59 °C at 12 mmHg.[9] A lower pressure will allow distillation at a lower pot temperature.

    • Minimize Heating Time: Use a pre-heated oil bath and ensure efficient stirring to promote even heating and rapid distillation. Do not heat the flask longer than necessary.

    • Consider a Stabilizer: A patented process for purifying similar compounds involves adding a chelating agent like ethylenediaminetetraacetic acid (EDTA) at a low concentration (0.1-2%) to the crude mixture before distillation to inhibit decomposition.[11]

    • Use a Kugelrohr: For small quantities, a Kugelrohr apparatus is ideal as it allows for short-path distillation at very low pressures, minimizing the time the compound is exposed to heat.[5]

Purification & Analysis Protocols

Protocol 1: Purification by Fractional Vacuum Distillation

This is the most effective method for obtaining high-purity methylmalonyl chloride.[3][6]

Methodology:

  • Apparatus Setup: Assemble a fractional distillation apparatus with a short Vigreux column. Ensure all glassware is oven-dried ( >120°C for at least 4 hours) and assembled while still hot under a stream of dry nitrogen or argon. Use high-vacuum grease for all joints.

  • Crude Product Transfer: Transfer the crude methylmalonyl chloride to the distillation flask containing a magnetic stir bar via a cannula or a dry syringe.

  • System Inerting: Place the system under a gentle positive pressure of inert gas.

  • Vacuum Application: Connect the apparatus to a vacuum pump protected by a cold trap (e.g., liquid nitrogen or dry ice/acetone). Gradually and carefully reduce the pressure.

  • Distillation: Once the desired vacuum is reached (e.g., ~12 mmHg), begin gently heating the distillation flask in an oil bath while stirring.

  • Fraction Collection: Collect the fraction that distills at the reported boiling point and refractive index (Boiling Point: 57-59 °C at 12 mmHg; Refractive Index: n20/D 1.432).[9][12]

  • Storage: Immediately transfer the purified, cooled liquid to a clean, dry, amber glass bottle with a Teflon-lined cap. Purge the headspace with inert gas before sealing.

Data Summary: Physical Properties
CompoundMolecular FormulaMolar Mass ( g/mol )Boiling Point (°C)Density (g/mL)
Methylmalonyl Chloride C₄H₅ClO₃136.5357-59 @ 12 mmHg[9]1.273[9]
Thionyl ChlorideSOCl₂118.9776 @ 760 mmHg1.636
Methyl Malonic AcidC₄H₆O₄118.09Decomposes1.455
Methylene ChlorideCH₂Cl₂84.9339.6 @ 760 mmHg1.326
Protocol 2: Purity Assessment by GC-FID (via Derivatization)

Direct analysis of acyl chlorides by Gas Chromatography (GC) is challenging due to their reactivity and potential for on-column hydrolysis.[3][13] A reliable method involves converting the acyl chloride to a stable ester derivative (dimethyl malonate) prior to analysis.[13]

Methodology:

  • Derivatization:

    • Under strictly anhydrous conditions and an inert atmosphere, accurately weigh approximately 50 mg of your purified methylmalonyl chloride into a dry vial.

    • Add 1 mL of anhydrous dichloromethane.

    • Carefully add 2 equivalents of anhydrous methanol. The reaction is exothermic and will release HCl gas.

    • Let the reaction proceed for 15 minutes.

  • Sample Preparation: Dilute the resulting solution of dimethyl malonate to an appropriate concentration (e.g., ~1 mg/mL) with dichloromethane for GC analysis.

  • GC-FID Analysis:

    • Column: DB-Wax or similar polar capillary column.[14]

    • Injector Temperature: 250°C.

    • Oven Program: Start at 60°C (hold 2 min), ramp at 10°C/min to 200°C (hold 5 min).[13]

    • Detector: FID at 280°C.

    • Carrier Gas: Helium or Hydrogen.[13]

  • Quantification: Purity is determined by the area percent of the dimethyl malonate peak relative to any impurity peaks. For absolute quantification, a calibration curve should be prepared using a certified standard of dimethyl malonate.[13]

Data Summary: Comparison of Analytical Methods
ParameterTitration (Argentometric)GC-FID (after Derivatization)Quantitative NMR (qNMR)
Principle Quantifies total chloride after hydrolysis.[13]Separates and quantifies the stable ester derivative.[13]Quantifies based on signal integral relative to an internal standard.[13]
Specificity Moderate (quantifies all chloride sources).[13]High (separates impurities from the derivative).[13]High (structure-specific).
Sensitivity ~100 ppm LOD.[13]< 10 ppm LOD.[13]~0.1% LOD.[13]
Key Consideration Simple but not specific to the parent compound.Requires a clean derivatization reaction.Requires strictly anhydrous sample handling and a certified standard.

Visual Workflow and Logic Diagrams

Purification Workflow

PurificationWorkflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Storage Crude Crude Methylmalonyl Chloride Assess Initial Assessment (Optional: Anhydrous NMR) Crude->Assess Distill Fractional Vacuum Distillation Assess->Distill Dry Oven-Dry All Glassware Dry->Distill Pure Purified Product Distill->Pure Purity Assess Purity (GC, NMR, Titration) Pure->Purity Store Store Under N2 at 2-8°C Purity->Store TroubleshootingTree Start Purification Issue Identified LowYield Low Yield or Decomposition? Start->LowYield ImpureProduct Product Impure (Cloudy, Fuming)? LowYield->ImpureProduct No CheckVacuum Improve Vacuum & Lower Temp LowYield->CheckVacuum Yes CheckMoisture System Not Anhydrous? (Re-dry all equipment) ImpureProduct->CheckMoisture Yes UseStabilizer Consider Stabilizer (e.g., EDTA) CheckVacuum->UseStabilizer Still Decomposing Success Problem Solved UseStabilizer->Success Azeotrope Azeotropic Removal (w/ Toluene for SOCl2) CheckMoisture->Azeotrope No Redistill Careful Re-distillation Azeotrope->Redistill Still Impure Redistill->Success

Caption: Troubleshooting Common Purification Issues.

References

  • ResearchGate. (2025). Acid Chloride/ chloroformate purification?. Retrieved from [Link]

  • Google Patents. (1965). Purification of di-substituted malonyl halides. (US3220935A).
  • International Journal of Research in Engineering and Technology. (2015). SOLVENT FREE SYNTHESIS OF MALONYL CHLORIDES: A GREEN CHEMISTRY APPROACH. Retrieved from [Link]

  • ChemBK. (2024). Mehtyl Malonyl Chloride. Retrieved from [Link]

  • PubMed. (1977). Purification of methylmalonyl-CoA Mutase From Propionibacterium Shermanii Using Affinity Chromatography. Retrieved from [Link]

  • Google Patents. (1999). Preparation of acid chlorides. (US5872290A).
  • LookChem. (n.d.). General procedures for the purification of Acid chlorides. Retrieved from [Link]

  • Google Patents. (2004). Method for purifying acid chlorides. (US6727384B1).
  • Wikipedia. (n.d.). Methylmalonyl-CoA. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Methyl Malonyl Chloride: A Crucial Building Block for Advanced Chemical Industries. Retrieved from [Link]

  • Office of Research Services. (n.d.). Methylene Chloride Safety. Retrieved from [Link]

  • Wikipedia. (n.d.). Malonyl chloride. Retrieved from [Link]

  • NCBI Bookshelf. (2000). Toxicological Profile for Methylene Chloride. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Qingdao Hisea Chem Co., Ltd. (2025). How To Safely Use Methylene Chloride. Retrieved from [Link]

  • Occupational Safety and Health Administration. (2024). Methylene Chloride. Retrieved from [Link]

  • Journal of Applied Pharmaceutical Science. (2023). The development of a GC-FID method for indirect quantification of chloroacetyl chloride, a potential genotoxic impurity, in chlordiazepoxide hydrochloride drug substance. Retrieved from [Link]

  • PubMed. (2019). Itaconyl-CoA forms a stable biradical in methylmalonyl-CoA mutase and derails its activity and repair. Retrieved from [Link]

  • Royal Society of Chemistry. (2004). The Co(i) induced methylmalonyl-succinyl rearrangement in a model for the coenzyme B12 dependent methylmalonyl-CoA mutase. Retrieved from [Link]

  • IndiaMART. (n.d.). Methyl Malonyl Chloride 95%. Retrieved from [Link]

  • P212121, LLC. (n.d.). Methyl malonyl chloride. Retrieved from [Link]

  • Royal Society of Chemistry. (2013). Derivatization and rapid GC-MS screening of chlorides relevant to the Chemical Weapons Convention in organic liquid samples. Retrieved from [Link]

  • bioRxiv. (2024). CLYBL averts methylmalonyl-CoA mutase inhibition and loss of vitamin B12 by eliminating malyl-CoA. Retrieved from [Link]

  • Amerigo Scientific. (n.d.). Methyl malonyl chloride (≥97.0% (AT)). Retrieved from [Link]

  • ResearchGate. (2020). Separating Trimesoyl Chloride from Thionyl Chloride using Crystallisation OR Liquid Liquid Extraction?. Retrieved from [Link]

Sources

Troubleshooting

Common side reactions and byproducts of methylmalonyl chloride.

The following Technical Support Guide addresses the stability, reactivity, and handling of Methyl Malonyl Chloride . Troubleshooting, Side Reactions, and Handling Protocols Product Identity & Disambiguation (Critical Ste...

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide addresses the stability, reactivity, and handling of Methyl Malonyl Chloride .

Troubleshooting, Side Reactions, and Handling Protocols

Product Identity & Disambiguation (Critical Step) Before proceeding, verify your reagent's CAS number. "Methyl malonyl chloride" is a nomenclatural homonym used for two distinct compounds. This guide focuses on the widely used Type A (Ester-Chloride), but addresses Type B where relevant.

FeatureType A (Most Common) Type B (Specialized)
Common Name Methyl malonyl chloride Methylmalonyl dichloride
IUPAC Name Methyl 3-chloro-3-oxopropionate2-Methylpropanedioyl dichloride
Structure CH3O-CO-CH2-COClClOC-CH(CH3)-COCl
CAS Number 37517-81-0 39619-07-3
Key Feature Mono-ester, Mono-acid chlorideDi-acid chloride, Alpha-methyl group

Part 1: Troubleshooting Guide (FAQs)

Category 1: Storage & Stability

Q: The liquid in my bottle has turned cloudy or formed a white precipitate. Is it still usable? A: The cloudiness indicates hydrolysis . Methyl malonyl chloride reacts with atmospheric moisture to form Monomethyl malonate (solid/slurry) and HCl gas.

  • Mechanism: MeOOC-CH2-COCl + H2O → MeOOC-CH2-COOH + HCl

  • Risk: The byproduct, monomethyl malonate, is thermally unstable. Upon heating (e.g., distillation attempt), it decarboxylates to form Methyl acetate and CO₂ , leading to pressure buildup.

  • Action: If a significant precipitate is present, discard the lot. Do not attempt to distill without first neutralizing the acid, as CO₂ evolution can cause uncontrolled foaming.

Q: Why is there pressure buildup in the storage bottle? A: This is a sign of decarboxylation or HCl release .

  • HCl Release: Slow hydrolysis releases HCl gas.

  • Decarboxylation: If the bottle was stored above 2-8°C, trace hydrolysis products (monomethyl malonic acid) decarboxylate, releasing CO₂.

  • Prevention: Store strictly at 2-8°C under an inert atmosphere (Argon/Nitrogen). Vent carefully in a fume hood before use.

Category 2: Reaction Outcomes & Impurities

Q: I see a "dimer" impurity in my acylation reaction. What is it? A: You are likely observing Ketene Dimerization .

  • Cause: In the presence of a base (e.g., Triethylamine, Pyridine), Methyl malonyl chloride undergoes

    
    -proton elimination to form Methoxycarbonyl Ketene  (MeOOC-CH=C=O).
    
  • Mechanism: If the nucleophile (amine/alcohol) is added too slowly or is less reactive than the ketene self-reaction, the ketene monomers react with each other to form 1,3-cyclobutanedione derivatives or pyrone-type oligomers .

  • Solution:

    • Inverse Addition: Add the base slowly to a mixture of the Nucleophile and Acid Chloride (if the nucleophile tolerates it).

    • Temperature: Conduct the reaction at -20°C to 0°C to suppress elimination.

Q: My yield is low, and I detect "Methyl acetate" in the crude mixture. A: This indicates Thermal Decarboxylation .

  • Context: Often occurs during high-temperature workups or distillations.

  • Pathway: MeOOC-CH2-COCl (trace hydrolysis)

    
    MeOOC-CH2-COOH
    
    
    
    MeOOC-CH3 + CO2.
  • Solution: Avoid heating the crude reaction mixture above 40°C if acidic species are present. Neutralize the reaction mixture before concentration.

Part 2: Mechanisms & Visualizations

Pathway 1: The "Ketene Danger Zone"

This diagram illustrates how improper base addition leads to dimerization rather than the desired acylation.

ReactionPathways MMC Methyl Malonyl Chloride (MeOOC-CH2-COCl) Ketene Methoxycarbonyl Ketene [MeOOC-CH=C=O] MMC->Ketene HCl Elimination Base + Base (Fast) Product Desired Product (Acylated Nucleophile) Ketene->Product + Nucleophile (Trapping) Dimer Ketene Dimer (Cyclobutanedione/Pyrone) Ketene->Dimer Self-Reaction (No Nuc present) Nuc + Nucleophile

Caption: Competitive pathways between desired acylation and ketene dimerization driven by base availability.

Pathway 2: Hydrolysis & Decarboxylation

The degradation pathway responsible for pressure buildup and loss of titer.

Degradation MMC Methyl Malonyl Chloride MonoAcid Monomethyl Malonate (Unstable Intermediate) MMC->MonoAcid Hydrolysis (-HCl) Water + H2O (Moisture) Decarb Thermal Decarboxylation (>50°C) MonoAcid->Decarb EndProducts Methyl Acetate + CO2 (Gas) Decarb->EndProducts Irreversible

Caption: Degradation cascade triggered by moisture, leading to gas evolution (CO2) and solvent contamination (Methyl Acetate).

Part 3: Experimental Protocols

Protocol A: Purity Check (Derivatization)

Use this method to verify the titer of your reagent if you suspect hydrolysis.

  • Setup: Prepare a dry vial with 1.0 mL Methanol and 2.0 eq Pyridine at 0°C.

  • Addition: Add 50 µL of the Methyl Malonyl Chloride sample dropwise.

  • Reaction: Stir for 10 minutes at room temperature.

  • Analysis (GC/LC):

    • Peak A (Target): Dimethyl malonate (Formed from active chloride).

    • Peak B (Impurity): Methyl acetate (From decarboxylated hydrolysis product).

    • Peak C (Impurity): Monomethyl malonate (From hydrolyzed starting material, if not methylated by MeOH).

  • Calculation: The ratio of Dimethyl malonate to the sum of impurities determines the active chloride content.

Protocol B: Minimized Side-Reaction Acylation

Standard procedure to avoid ketene dimerization.

  • Dissolution: Dissolve the Nucleophile (1.0 eq) in dry DCM or THF. Cool to 0°C .

  • Base Addition: Add the Base (e.g., Pyridine, 1.1 eq) to the nucleophile solution before adding the acid chloride.

    • Why? This ensures the base is complexed or diluted, and the nucleophile is ready to trap the acyl chloride immediately.

  • Acid Chloride Addition: Add Methyl Malonyl Chloride (1.05 eq) dropwise as a solution in DCM over 30 minutes.

    • Critical: Keep temperature < 5°C.[1]

  • Quench: Quench with sat. NH₄Cl (acidic quench prevents late-stage hydrolysis of the ester moiety).

Part 4: Data & Properties[5]

Physical Properties & Stability[6][7]
PropertyValueNote
Boiling Point 57–59 °C @ 12 mmHgDistillable under vacuum only.
Density 1.273 g/mLDenser than water/THF.
Storage Temp 2–8 °CMandatory. Degrades at RT.
Moisture Sensitivity HighHydrolyzes to HCl + Acid.
Flash Point 80 °CCombustible.[1]
Reactivity Profile
ReagentPrimary ProductMajor Side Product
Water Monomethyl malonateMethyl acetate (via decarboxylation)
Amine + Base Amide-EsterKetene Dimer (if base added too fast)
Alcohol DiesterTransesterification (if R-OH matches ester)
Heat (>60°C) DecompositionCO, CO₂, HCl, Polymer

References

  • Sigma-Aldrich. Product Specification: Methyl malonyl chloride (CAS 37517-81-0).[2] Retrieved from .[2][3]

  • National Institute of Standards and Technology (NIST). Methyl 3-chloro-3-oxopropionate (Methyl malonyl chloride) Properties.[4][5] NIST Chemistry WebBook.[4][5] Retrieved from .

  • PubChem. Compound Summary: Methyl 3-chloro-3-oxopropionate (CID 12530121). National Library of Medicine. Retrieved from .

  • Sato, M. et al. (1999). Reaction of Malonyl Chloride with Nucleophiles: Control of Ketene Formation. Journal of Organic Chemistry.[6] (Contextual synthesis reference regarding malonyl derivatives).

  • Fisher Scientific. Safety Data Sheet: Methyl malonyl chloride. Retrieved from .

Sources

Optimization

Methylmalonyl Chloride: Process Safety &amp; Technical Support Center

Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Scope: Large-scale synthesis, hazard mitigation, and troubleshooting. Executive Technical Dashboard Quick-reference data for process engin...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Scope: Large-scale synthesis, hazard mitigation, and troubleshooting.

Executive Technical Dashboard

Quick-reference data for process engineers and scale-up chemists.

ParameterSpecificationCritical Note
CAS Number 37517-81-0
Physical State Liquid, Colorless to YellowishPungent odor (Lachrymator)
Boiling Point ~79 °C (at atmospheric)Do not distill at atm pressure (Decomposition risk)
Flash Point ~80 °C (Closed Cup)Combustible.[1][2] Vapors travel to ignition sources.[3]
Density 1.278 g/mLHeavier than water (sinks, then reacts violently).
Reactivity High Reacts violently with water, alcohols, amines.
Byproducts HCl (gas), Methylmalonic acid, CO/CO2HCl generation is stoichiometric and rapid.
Storage 2–8 °C (Refrigerated)Moisture sensitive. Store under Nitrogen/Argon.

Storage & Material Compatibility (Pre-Reaction)

Q: Can I store Methylmalonyl Chloride in 316L Stainless Steel vessels?

A: Conditional No. While dry acid chlorides are technically compatible with 316L SS, methylmalonyl chloride is extremely moisture-sensitive .

  • The Hazard: Even trace moisture (ppm levels) triggers hydrolysis, generating Hydrogen Chloride (HCl). Wet HCl rapidly pits and corrodes 316L SS, leading to containment breach.

  • The Protocol:

    • Preferred: Glass-lined steel or Hastelloy C-276 containers.

    • Acceptable (Short-term): PTFE-lined drums.

    • Prohibited: Aluminum, Zinc, Carbon Steel (rapid failure).

Q: The liquid has turned from colorless to dark yellow/brown. Is it compromised?

A: Likely, yes.

  • Causality: Darkening often indicates ketene formation or polymerization initiated by thermal degradation or trace base contamination. Methylmalonyl chloride has an acidic

    
    -proton; "self-condensation" can occur if stored improperly (above 8°C).
    
  • Action:

    • Run a GC-MS or NMR assay immediately.

    • If purity is <95%, do not distill to purify. Distillation of degraded acid chlorides can concentrate unstable byproducts, leading to thermal runaway. Dispose of as hazardous waste.[4]

Reaction Dynamics & Hazard Mitigation (The "Hot Zone")

Q: We are seeing a massive pressure spike during the addition phase. Why?

A: You are likely under-scrubbing the HCl off-gas.

  • Mechanism: For every mole of methylmalonyl chloride reacting with a nucleophile (amine/alcohol), one mole of HCl gas is generated immediately. In a 100kg batch, this releases ~26 kg of HCl gas. If the reactor is closed or the vent line is too narrow, pressure builds instantly.

  • Troubleshooting:

    • Check Nitrogen Sweep: Ensure a steady

      
       flow helps carry HCl to the scrubber.
      
    • Verify Scrubber Capacity: Your caustic scrubber (NaOH) must have enough residence time and cooling (neutralization is exothermic).

    • Dosing Rate: Slow the addition rate. The reaction is likely diffusion-controlled; adding faster than the gas can escape causes pressure accumulation.

Visualization: Safe Reactor & Scrubber Topology

G cluster_warning CRITICAL HAZARD Reactor Reactor (Methylmalonyl Cl) Condenser Reflux Condenser (-10°C Glycol) Reactor->Condenser Vapors + HCl Condenser->Reactor Reflux (Liquid) Trap Empty Trap (Anti-Suckback) Condenser->Trap HCl Gas Scrubber Caustic Scrubber (20% NaOH) Trap->Scrubber HCl Gas Vent Exhaust Vent Scrubber->Vent Clean Air

Figure 1: Required ventilation topology. The anti-suckback trap is critical to prevent NaOH from being pulled back into the reactor during cooling.

Quenching & Workup (The Critical Phase)

Q: How do I safely quench a 50L reaction mixture?

A: NEVER add water to the reaction mixture. You must use Inverse Addition .

  • The Risk: Adding water into the acid chloride creates a localized "hot spot." The density difference (acid chloride > water) causes the water to float, boil, and potentially eject material (volcano effect).

  • The Protocol (Inverse Quench):

    • Prepare Quench Tank: A separate vessel with water/base (e.g., NaHCO3 or NaOH) + Ice.

    • Cool: Chill the quench tank to <5°C.

    • Transfer: Slowly pump the reaction mixture into the quench tank.

    • Agitation: High-speed stirring is mandatory to prevent biphasic accumulation.

Q: I quenched with NaOH and the product decomposed. What happened?

A: You likely triggered base-catalyzed hydrolysis of your ester/amide product or racemization.

  • Mechanism: Methylmalonyl derivatives often have a labile stereocenter. Strong bases (pH > 12) and heat promote racemization and hydrolysis of the ester linkage.

  • Optimization:

    • Switch to a milder base: Saturated Sodium Bicarbonate (

      
      )  or a phosphate buffer.
      
    • Keep Temperature < 5°C rigidly during quench.

Visualization: Quenching Decision Logic

QuenchLogic Start Quench Required CheckType Is unreacted Methylmalonyl Chloride present? Start->CheckType Yes YES CheckType->Yes No NO (Trace only) CheckType->No Inverse INVERSE ADDITION (Add Rxn Mix to Ice/Base) Yes->Inverse Avoid Exotherm Direct Direct Wash allowed (Control Temp <10°C) No->Direct BaseSelect Base Selection Inverse->BaseSelect WeakBase Use NaHCO3 (Prevent Racemization) BaseSelect->WeakBase StrongBase Use NaOH (If product is stable) BaseSelect->StrongBase

Figure 2: Decision tree for selecting the quenching method to preserve product integrity and safety.

Emergency Response (Spills & Exposure)

Q: A 1L bottle dropped and broke. Should we hose it down with water?

A: ABSOLUTELY NOT.

  • The Consequence: Adding water to a concentrated spill generates a massive cloud of HCl gas and heat, turning a floor spill into a facility-wide inhalation hazard.

  • Correct Response:

    • Evacuate: Clear the area immediately. Vapors are lachrymatory (tear-inducing).

    • Isolate: Close doors to contain vapors.

    • Absorb (Do not Neutralize yet): Use dry sand, vermiculite, or specialized acid-absorbing pads.

    • Neutralize Solids: Once absorbed, the solid waste can be treated very slowly with dilute base in a fume hood.

Q: What is the First Aid for skin contact?

A:

  • Immediate Drench: Safety shower for 15 minutes minimum .[5]

  • Remove Clothing: While under the shower. Do not pull off clothing if stuck to skin (cut it off).

  • No Creams: Do not apply neutralizing agents or greases to the burn.

  • Medical: Seek immediate attention. Acid chloride burns can be delayed and deep.

References

  • Sigma-Aldrich. (2024). Safety Data Sheet: Methyl malonyl chloride. Retrieved from

  • Thermo Fisher Scientific. (2021). Safety Data Sheet: Methyl malonyl chloride, 98%. Retrieved from

  • University of Rochester, Dept. of Chemistry. (n.d.). How To Run A Reaction: The Quench. Retrieved from

  • BASF. (n.d.). Acid Chlorides and Chloroformates - Safety and Handling. Retrieved from [6]

  • BenchChem. (2025).[4] Managing the Exothermic Reaction of Acryloyl Chloride (Analogous Acid Chloride Handling). Retrieved from

Sources

Reference Data & Comparative Studies

Validation

Analytical Validation of Methylmalonyl Chloride: A Comparative GC-MS Guide

Executive Summary: The Reactivity Paradox Methylmalonyl chloride is a critical bifunctional building block in the synthesis of heterocycles and polyketide analogs. However, its high reactivity presents a distinct analyti...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Reactivity Paradox

Methylmalonyl chloride is a critical bifunctional building block in the synthesis of heterocycles and polyketide analogs. However, its high reactivity presents a distinct analytical paradox: the very properties that make it valuable—acyl chloride electrophilicity—make it unsuitable for direct chromatographic analysis.

Direct injection of methylmalonyl chloride into a GC-MS system results in on-column hydrolysis, formation of corrosive HCl, and peak tailing that compromises quantitation. This guide presents a validated In-Situ Derivatization Protocol using methanolysis, comparing its efficacy against 1H-NMR (the quantitative benchmark) and Direct Injection (the flawed alternative).

Key Takeaway: For robust validation of reaction stoichiometry, Methanol Quench GC-MS offers the optimal balance of sensitivity, specificity, and instrument safety compared to NMR or direct analysis.

Comparative Methodology: Selecting the Right Tool

The following table summarizes the performance characteristics of the three primary analytical approaches for acyl chloride validation.

FeatureMethod A: Methanol Quench GC-MS (Recommended)Method B: 1H-NMR (Quantitative Benchmark)Method C: Direct GC Injection (Not Recommended)
Principle Conversion to stable dimethyl esterDirect observation of protonsAnalysis of raw acyl chloride
Specificity High (Chromatographic separation)Medium (Signal overlap common)Low (Degradation products interfere)
Sensitivity High (ppm level detection)Low (Requires ~5-10 mg)Variable (Loss of analyte)
Stability Derivative is stable for daysSample hydrolyzes in tubeRapid degradation in injector
Throughput High (Autosampler compatible)Low (Manual prep/shim)High (but ruins column)
Primary Risk Incomplete derivatization (rare)Solvent moisture interferenceCorrosion of MS Source

Scientific Rationale & Mechanism

The Derivatization Strategy

To analyze methylmalonyl chloride accurately, we exploit its electrophilicity. By reacting the sample with excess methanol, we convert the unstable acid chloride into Dimethyl Methylmalonate , a stable, neutral ester ideal for GC-MS.

Reaction:



(Note: Methylmalonyl chloride is often supplied as the acyl chloride of the mono-methyl ester, or the di-acid chloride. The protocol below assumes the di-acid chloride or the mono-chloride form; the principle remains identical: conversion to the dimethyl ester).
Senior Scientist Insight: The "Free Acid" Trap

A common pitfall is distinguishing between the active acid chloride and the inactive hydrolyzed acid (methylmalonic acid).

  • Acid Chloride: Reacts instantly with MeOH to form the ester.

  • Free Acid: Reacts slowly with MeOH (requires heat/catalyst) to form the ester.

  • The Nuance: The reaction produces HCl, which can catalyze the esterification of the free acid impurity, potentially leading to over-estimation of the active chloride.

  • The Fix: To strictly differentiate, use an Amine Quench (e.g., butylamine). The chloride forms an amide; the free acid forms a salt (which does not elute or elutes differently). For standard purity/stoichiometry checks, however, the Methanol Quench is preferred for its simplicity and spectral library matches.

Experimental Protocol: In-Situ Methanolysis

This protocol is designed to be self-validating. The use of an internal standard (IS) confirms injection precision, while the excess reagent ensures complete conversion.

Reagents
  • Solvent/Reagent: Anhydrous Methanol (LC-MS Grade).

  • Quench Buffer: Pyridine (Optional, to neutralize HCl if column phase is acid-sensitive).

  • Internal Standard: Dodecane or Naphthalene (inert to acyl chlorides).

  • Solvent B: Dichloromethane (DCM) for dilution.

Step-by-Step Workflow
  • Blank Preparation: Add 1 mL Methanol to a GC vial.

  • Sample Preparation:

    • Weigh ~10 mg of the reaction mixture or raw material into a dry 2 mL vial.

    • Immediately add 1.0 mL of Anhydrous Methanol .

    • Caution: Exothermic reaction with evolution of HCl gas. Cap loosely initially, then tighten.

    • Vortex for 30 seconds.

    • Let stand at room temperature for 5 minutes to ensure complete conversion.

  • Dilution (Critical for MS):

    • Take 50 µL of the quenched methanol solution.

    • Dilute into 950 µL of DCM containing the Internal Standard (100 µg/mL).

  • Analysis: Inject 1 µL into the GC-MS.

GC-MS Parameters (Agilent 5977/7890 equivalent)
  • Column: DB-5ms or HP-5ms (30m x 0.25mm x 0.25µm).

  • Inlet: Split Mode (50:1), 250°C. High split ratio prevents column overload.

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Oven Program:

    • Hold 50°C for 2 min (Solvent delay).

    • Ramp 15°C/min to 200°C.

    • Ramp 30°C/min to 300°C (Bake out).

  • MS Source: 230°C, Scan range 40–350 m/z.

Visualizing the Validation Workflow

The following diagram illustrates the decision pathway and chemical transformations involved in the validation process.

ValidationWorkflow cluster_logic Data Logic Sample Reaction Mixture (R-COCl + Impurities) Quench Quench: Methanol (Excess) + Internal Standard Sample->Quench Immediate Addition Deriv Derivative Formed: Dimethyl Methylmalonate Quench->Deriv Fast Esterification (HCl Byproduct) GC GC Separation (DB-5ms Column) Deriv->GC Volatile/Stable MS MS Detection (EI Source) GC->MS Peak Identification Result Validation Report MS->Result Quantify vs IS AcidImp Impurity: Free Acid (Slow Reaction) AcidImp->Quench Remains Acid (Mostly)

Figure 1: Analytical workflow for the conversion of reactive methylmalonyl chloride to stable dimethyl methylmalonate for GC-MS quantitation.

Data Interpretation & Validation Criteria

Mass Spectral Identification

The target analyte, Dimethyl Methylmalonate (MW ~146 Da), exhibits a specific fragmentation pattern in Electron Ionization (EI).

  • Molecular Ion (M+): m/z 146 (Often weak or absent).

  • Base Peak: m/z 59 (

    
    ). This is the characteristic ester fragment.
    
  • Diagnostic Fragment: m/z 115 (

    
    ). Loss of methoxy group.
    
  • McLafferty Rearrangement: m/z 87 (Typical for methyl esters substituted at the alpha position).

Validation Criteria Table

ParameterAcceptance CriteriaRationale
Linearity (

)

Ensures accurate stoichiometry across reaction progress.
Precision (RSD)

(n=6)
Confirms the derivatization is reproducible and not time-dependent.
Recovery

Checked by spiking pure methyl ester into the matrix.
Carryover

Acyl chlorides can "stick" if not fully quenched; ensure blank is clean.

Comparative Analysis: Why Not NMR?

While 1H-NMR is non-destructive, it struggles with the specific validation of this reaction for two reasons:

  • HCl Shifts: The HCl generated during the reaction or hydrolysis shifts the chemical shift of the alpha-proton, making integration against a standard unreliable without rigorous buffering.

  • Dynamic Range: In early reaction monitoring (e.g., 98% starting material, 2% product), NMR often lacks the sensitivity to quantify the trace product accurately compared to the high dynamic range of GC-MS.

References

  • National Institute of Standards and Technology (NIST). Dimethyl methylmalonate Mass Spectrum (Electron Ionization). NIST Mass Spectrometry Data Center.[1][2] Available at: [Link]

  • Agilent Technologies. Analysis of Acid Chlorides by GC/MS: Derivatization Strategies. Agilent Application Notes Library. Available at: [Link]

  • Blau, K., & Halket, J. (1993). Handbook of Derivatives for Chromatography. Wiley.

Sources

Comparative

A Comprehensive Guide to the Structural Confirmation of Compounds Synthesized from Methylmalonyl Chloride

For researchers, scientists, and drug development professionals, the synthesis of novel compounds is a foundational activity. Among the versatile reagents in a chemist's toolkit, methylmalonyl chloride stands out for its...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the synthesis of novel compounds is a foundational activity. Among the versatile reagents in a chemist's toolkit, methylmalonyl chloride stands out for its utility in creating complex molecules, particularly in the pharmaceutical sector.[1] However, its reactivity also presents challenges in ensuring the precise structure of the final synthesized compound. This guide provides an in-depth comparison of analytical techniques for the unambiguous structural confirmation of molecules derived from methylmalonyl chloride, grounded in experimental data and established protocols.

The Challenge: Ambiguity in Methylmalonyl Chloride Reactions

Methylmalonyl chloride is a reactive intermediate that facilitates the formation of a wide array of organic molecules, including malonic ester derivatives, which are crucial for building intricate carbon frameworks.[1] Its synthesis typically involves the reaction of methylmalonic acid with a chlorinating agent like thionyl chloride or oxalyl chloride.[2][3] While powerful, reactions involving this acyl chloride can sometimes lead to unexpected side products or incomplete conversions, necessitating rigorous structural verification.

This guide will navigate the critical analytical techniques required to move from a synthesized crude product to a structurally confirmed pure compound. We will explore the strengths and weaknesses of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) spectroscopy, and Single Crystal X-ray Diffraction.

Section 1: The First Line of Defense - Spectroscopic Triumvirate

A multi-faceted spectroscopic approach is the most robust strategy for the initial characterization of your synthesized compound. Each technique provides a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Carbon-Hydrogen Framework

NMR spectroscopy is arguably the most powerful tool for elucidating the precise connectivity of atoms in a small molecule. For derivatives of methylmalonyl chloride, both ¹H and ¹³C NMR are indispensable.

Expertise in Action: What to Look For

  • ¹H NMR: Protons on carbons adjacent to carbonyl groups are characteristically deshielded, appearing around 2 δ.[4] In a simple ester derivative of methylmalonyl chloride, you would expect to see signals corresponding to the methyl group of the methylmalonyl moiety, the methine proton, and the protons of the ester group. The integration and splitting patterns (multiplicity) of these signals are key to confirming the local environment of each proton.

  • ¹³C NMR: The carbonyl carbons of carboxylic acid derivatives are highly deshielded and typically appear in the 160-185 ppm range.[5] For malonic acid esters, these carbonyl carbons are expected between 165-175 ppm.[6] The quaternary carbon to which the methyl group is attached will also have a characteristic chemical shift.[6]

Table 1: Typical NMR Chemical Shifts for a Generic Methylmalonyl Ester Derivative

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm) Notes
Carbonyl (C=O)-165-175Two signals expected if the ester groups are different.
Methine (CH)~3.3VariableChemical shift is sensitive to substituents.
Methyl (CH₃)VariableVariable
Ester Alkoxy (e.g., -OCH₂CH₃)~4.2 (CH₂), ~1.3 (CH₃)~60 (CH₂), ~14 (CH₃)Example for an ethyl ester.

Self-Validating Protocol: Acquiring High-Quality NMR Data

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the sample is free of particulate matter.

  • ¹H NMR Acquisition:

    • Acquire a standard single-pulse ¹H spectrum.

    • Optimize the spectral width to encompass all expected proton signals.

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • A longer acquisition time and more scans are typically required due to the lower natural abundance of ¹³C.

  • 2D NMR (Optional but Recommended): For complex structures, 2D NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can definitively establish proton-proton and proton-carbon connectivities, respectively.

Workflow for NMR-Based Structural Elucidation

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation Prep Dissolve Purified Compound in Deuterated Solvent H1_NMR Acquire ¹H NMR Prep->H1_NMR C13_NMR Acquire ¹³C NMR H1_NMR->C13_NMR Analyze_Shifts Analyze Chemical Shifts & Integration H1_NMR->Analyze_Shifts Analyze_Splitting Analyze Splitting Patterns H1_NMR->Analyze_Splitting TwoD_NMR Acquire 2D NMR (COSY, HSQC) C13_NMR->TwoD_NMR If Needed C13_NMR->Analyze_Shifts Correlate_2D Correlate Signals using 2D Data TwoD_NMR->Correlate_2D Propose_Structure Propose Structure Analyze_Shifts->Propose_Structure Analyze_Splitting->Propose_Structure Correlate_2D->Propose_Structure

Caption: Workflow for structural elucidation using NMR spectroscopy.

Mass Spectrometry (MS): The Molecular Weight and Fragmentation Puzzle

Mass spectrometry provides the molecular weight of the synthesized compound and, through fragmentation analysis, offers clues about its substructures.

Expertise in Action: Interpreting the Data

  • Molecular Ion Peak (M⁺): This peak corresponds to the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass, allowing for the determination of the molecular formula.

  • Fragmentation Pattern: For derivatives of acyl chlorides, a common fragmentation is the alpha-cleavage of the C-Cl bond to form an acylium ion (R-CO⁺), which often appears as a prominent peak.[4] In the case of methylmalonyl derivatives, fragmentation patterns can help confirm the presence of the methylmalonyl core.

Self-Validating Protocol: LC-MS for Purity and Mass Determination

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol, acetonitrile).

  • LC Separation: Inject the sample onto a liquid chromatography (LC) system to separate the target compound from any impurities.

  • MS Detection: The eluent from the LC column is introduced into the mass spectrometer.

  • Data Analysis:

    • Identify the peak corresponding to your compound in the chromatogram.

    • Examine the mass spectrum associated with that peak to determine the molecular weight and analyze the fragmentation pattern.

Fourier-Transform Infrared (FTIR) Spectroscopy: The Functional Group Fingerprint

FTIR spectroscopy is a rapid and straightforward technique for identifying the functional groups present in a molecule.

Expertise in Action: Key Vibrational Frequencies

  • C=O Stretch: The carbonyl (C=O) stretch is a strong, sharp absorption that is highly characteristic of carboxylic acid derivatives.[5] For acyl chlorides, this band appears at a high frequency, typically in the range of 1790-1815 cm⁻¹.[5] For the resulting ester or amide derivatives, this peak will shift to a lower frequency.

  • Absence of O-H Stretch: Successful conversion of a carboxylic acid to an acyl chloride or subsequent derivative will be confirmed by the disappearance of the broad O-H stretching band of the starting carboxylic acid (typically 2500-3500 cm⁻¹).[7]

Table 2: Characteristic IR Frequencies for Methylmalonyl Chloride and its Derivatives

Functional Group Characteristic Absorption (cm⁻¹) Appearance
Acyl Chloride (C=O)1790-1815Strong, Sharp
Ester (C=O)1735-1750Strong, Sharp
Amide (C=O)1650-1690Strong, Sharp
Carboxylic Acid (O-H)2500-3500Broad

Section 2: The Gold Standard - Single Crystal X-ray Diffraction

When an unambiguous, three-dimensional structure is required, single crystal X-ray diffraction is the ultimate arbiter. This technique provides the precise arrangement of atoms in space, confirming connectivity, stereochemistry, and conformation.[8][9][10]

Expertise in Action: When is it Necessary?

While not always required for routine synthesis, X-ray crystallography is invaluable when:

  • The structure is novel and complex.

  • The stereochemistry needs to be definitively assigned.

  • Spectroscopic data is ambiguous or inconclusive.

Self-Validating Protocol: From Crystal to Structure

  • Crystal Growth: This is often the most challenging step. The purified compound must be slowly crystallized from a suitable solvent or solvent system to obtain single crystals of sufficient size and quality (ideally >20 µm in all dimensions).[11]

  • Data Collection: A suitable crystal is mounted on a diffractometer, and X-ray diffraction data are collected.[11][12]

  • Structure Solution and Refinement: The diffraction data is processed to solve and refine the crystal structure, yielding a 3D model of the molecule.

Decision Tree for Analytical Technique Selection

Analytical_Decision_Tree Start Synthesized Compound Spectroscopy Perform NMR, MS, & FTIR Start->Spectroscopy Data_Conclusive Is Spectroscopic Data Conclusive? Spectroscopy->Data_Conclusive Structure_Confirmed Structure Confirmed Data_Conclusive->Structure_Confirmed Yes Need_3D Is 3D Structure/ Stereochemistry Critical? Data_Conclusive->Need_3D No XRay Perform Single Crystal X-ray Diffraction Need_3D->XRay Yes Troubleshoot Troubleshoot Synthesis or Purification Need_3D->Troubleshoot No XRay->Structure_Confirmed

Caption: Decision-making workflow for selecting the appropriate analytical techniques.

Section 3: Troubleshooting Common Issues

Issue: Incomplete reaction, with starting material (methylmalonic acid) present.

  • Evidence: Broad O-H stretch in the FTIR spectrum; signals corresponding to the starting material in the NMR.

  • Solution: Ensure anhydrous conditions, as moisture will quench the chlorinating agent.[13] Consider increasing the equivalents of the chlorinating agent or extending the reaction time.[13]

Issue: Formation of unexpected byproducts.

  • Evidence: Unexplained peaks in NMR and MS spectra.

  • Solution: Malonyl chlorides can undergo self-condensation or react with dinucleophiles to form heterocyclic compounds.[14] Careful control of reaction temperature and stoichiometry is crucial. Purification by column chromatography or recrystallization may be necessary to isolate the desired product.

Conclusion

Confirming the structure of compounds synthesized from the reactive precursor methylmalonyl chloride requires a systematic and multi-technique approach. The spectroscopic trio of NMR, MS, and FTIR provides a comprehensive initial assessment of the compound's framework, molecular weight, and functional groups. For ultimate certainty, particularly with novel or stereochemically complex molecules, single crystal X-ray diffraction offers undeniable proof of structure. By understanding the strengths of each technique and applying them within a logical workflow, researchers can confidently verify their synthetic outcomes and advance their research and development goals.

References

  • Excillum. (n.d.). Small molecule crystallography. Retrieved from [Link]

  • North Carolina State University. (n.d.). Small Molecule X-ray Crystallography. METRIC. Retrieved from [Link]

  • The University of Queensland. (n.d.). Small molecule X-ray crystallography. School of Chemistry and Molecular Biosciences. Retrieved from [Link]

  • Diamond Light Source. (n.d.). Small Molecule X‑ray Crystallography. Retrieved from [Link]

  • Deleanu, C., & Nicolescu, A. (2024). NMR Spectroscopy in Diagnosis and Monitoring of Methylmalonic and Propionic Acidemias. Biomolecules.
  • Deleanu, C., & Nicolescu, A. (2024). NMR Spectroscopy in Diagnosis and Monitoring of Methylmalonic and Propionic Acidemias.
  • ResearchGate. (n.d.). FT-IR of fatty acyl chlorides. Retrieved from

  • Wikipedia. (n.d.). Acyl chloride. Retrieved from [Link]

  • Tsikas, D. (2022). Unusual Derivatization of Methylmalonic Acid with Pentafluorobenzyl Bromide to a Tripentafluorobenzyl Derivative and Its Stable-Isotope Dilution GC-MS Measurement in Human Urine.
  • Oregon State University. (n.d.). Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 21.
  • Nicolescu, A., et al. (n.d.). Monitoring Methylmalonic Aciduria by NMR Urinomics. PMC.
  • PubMed. (2017).
  • Biological Magnetic Resonance Bank. (n.d.). BMRB entry bmse000398 - Methylmalonic Acid.
  • BenchChem. (2025). Application Note: Interpreting ¹³C NMR Spectra of Methyl-Pentyl-Malonic Acid Esters.
  • International Journal of Research in Engineering and Technology. (n.d.). SOLVENT FREE SYNTHESIS OF MALONYL CHLORIDES: A GREEN CHEMISTRY APPROACH.
  • PubMed. (n.d.).
  • PubMed. (2014).
  • PMC. (2022). Comparing amniotic fluid mass spectrometry assays and amniocyte gene analyses for the prenatal diagnosis of methylmalonic aciduria.
  • Chemistry Blog. (n.d.). Infrared spectra of acid chlorides.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Methyl Malonyl Chloride: A Crucial Building Block for Advanced Chemical Industries.
  • BOC Sciences. (n.d.).
  • PubMed. (1998). Conformational changes on substrate binding to methylmalonyl CoA mutase and new insights into the free radical mechanism.
  • ResearchGate. (2000). (PDF) REACTION OF MALONYL CHLORIDE WITH CYLIOPRAPANCARBONITRILES.
  • PubChem. (n.d.). (S)-methylmalonyl-CoA.
  • BenchChem. (n.d.). troubleshooting guide for incomplete "trans-4-Nitrocinnamoyl chloride" reactions.
  • Wikipedia. (n.d.). Malonyl chloride.
  • PubMed. (n.d.).
  • ResearchGate. (n.d.). Reactions of malonyl and other acyl chiorides with nitriles.
  • ResearchGate. (n.d.). (PDF) Synthesis and structural characterization of the complexes of 2-(menthoxycarbonyl)ethyltin chloride.
  • Molecules. (n.d.).
  • PubChem. (n.d.). methylmalonyl-CoA.
  • Sigma-Aldrich. (n.d.). Methyl malonyl chloride purum, = 97.
  • PMC. (n.d.). New insights into the pathophysiology of methylmalonic acidemia.

Sources

Validation

A Comparative Guide to the Catalytic Efficiency in Methylmalonyl Chloride Reactions

For Researchers, Scientists, and Drug Development Professionals In the landscape of synthetic chemistry, the efficient formation of carbon-carbon and carbon-heteroatom bonds is paramount. Methylmalonyl chloride, a bifunc...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic chemistry, the efficient formation of carbon-carbon and carbon-heteroatom bonds is paramount. Methylmalonyl chloride, a bifunctional reagent, offers a valuable building block for the introduction of a three-carbon chain with differentiated reactivity at each end. However, its reactions are often plagued by issues of selectivity and efficiency. This guide provides a comparative analysis of different catalytic systems for reactions involving methylmalonyl chloride, offering insights into their relative efficiencies based on available experimental data. The focus is on providing a clear, data-driven comparison to aid in the selection of the most appropriate catalyst for a given synthetic challenge.

Lewis Acid Catalysis in Friedel-Crafts Acylation

The Friedel-Crafts acylation is a cornerstone of C-C bond formation to aromatic systems. The choice of Lewis acid catalyst is critical in determining the yield and regioselectivity of the reaction, especially with sensitive substrates like pyrroles.

Aluminum Chloride (AlCl₃) Catalyzed Acylation of Pyrroles

Aluminum chloride, a traditional and potent Lewis acid, has been employed in the acylation of pyrroles with methylmalonyl chloride. Experimental work on the acylation of 1-(triisopropylsilyl)pyrrole (1-TIPS-pyrrole) provides a case study for the efficiency of this catalyst.[1]

The reaction proceeds via the formation of a highly electrophilic acylium ion, which then attacks the electron-rich pyrrole ring. The use of the bulky triisopropylsilyl protecting group on the pyrrole nitrogen is intended to direct the acylation to the C3 position by sterically hindering the more electronically favored C2 position.

Experimental Protocol: AlCl₃-Catalyzed Acylation of 1-TIPS-Pyrrole [1]

  • Suspend aluminum chloride (1.0 g, 7.5 mmol) in anhydrous 1,2-dichloroethane (10 mL) at 0 °C.

  • Add methylmalonyl chloride (800 μL, 7.5 mmol) dropwise to the suspension.

  • After 10 minutes, add 1-TIPS-pyrrole dropwise to the reaction mixture at 0 °C.

  • Stir the resulting mixture for 3 hours at room temperature.

  • Quench the reaction by pouring the contents into ice water.

  • Following workup and desilylation with tetrabutylammonium fluoride (TBAF) in refluxing THF, the products are isolated.

Performance Analysis:

The AlCl₃-catalyzed reaction yields a mixture of the 2- and 3-acylated products, indicating that the directing effect of the TIPS group is not completely selective under these conditions.

CatalystSubstrateProduct(s)YieldReference
AlCl₃1-TIPS-pyrrole3-acylated pyrrole15%[1]
2-acylated pyrrole14%[1]
AlCl₃Pyrrole (unprotected)2-acylated pyrrole30%[1]

The data reveals that while AlCl₃ is capable of catalyzing the reaction, its efficiency is modest, and it fails to provide high regioselectivity even with a sterically demanding protecting group. The reaction with unprotected pyrrole exclusively yields the C2-acylated product, as expected from the electronic properties of the pyrrole ring.[1]

Caption: AlCl₃-catalyzed Friedel-Crafts acylation of 1-TIPS-pyrrole.

Metal Triflates (Ga(OTf)₃, Yb(OTf)₃, Hf(OTf)₃)

Metal triflates are often milder and more tolerant Lewis acids compared to aluminum chloride. In a study of Friedel-Crafts acylation of heteroaromatics, gallium(III) triflate, ytterbium(III) triflate, and hafnium(IV) triflate were investigated as catalysts for the reaction of 1-TIPS-pyrrole with methylmalonyl chloride.[2]

Performance Insights:

While detailed quantitative data is not available in the cited abstract, it was noted that with these metal triflate catalysts, the reaction yielded the desilylated 2-acylated pyrrole as the only product detectable by ¹H-NMR spectroscopy.[2] This suggests that under the conditions employed, these Lewis acids lead to complete C2 selectivity, and the TIPS protecting group is cleaved during the reaction or workup. The lack of 3-acylated product implies that either the steric directing effect of the TIPS group is ineffective with these catalysts, or the reaction conditions favor migration or selective formation of the C2 isomer.

Comparative Summary:

Catalyst FamilyPredominant IsomerApparent RegioselectivityData Availability
Aluminum Chloride Mixture of 2- and 3-acylLowQuantitative yields reported[1]
Metal Triflates 2-acylHigh (C2)Qualitative observation by ¹H-NMR[2]

This comparison underscores a critical choice for the synthetic chemist: AlCl₃ may provide access to the less electronically favored C3-isomer, albeit in low yield and as part of a mixture, while the tested metal triflates appear to offer high selectivity for the C2-acylated product.

Transition Metal and Organocatalysis: An Unexplored Frontier

Despite the prevalence of transition metal and organocatalysis in modern organic synthesis, their application to reactions of methylmalonyl chloride is not well-documented in peer-reviewed literature. This presents both a challenge and an opportunity for future research.

Potential for Palladium- and Rhodium-Catalyzed Cross-Coupling

Transition metals like palladium and rhodium are workhorses for cross-coupling reactions, which could potentially be applied to methylmalonyl chloride. For instance, a Suzuki or Negishi-type coupling could theoretically be employed to form a C-C bond at the acyl chloride functionality. However, the presence of the methyl ester could lead to competing reactions or catalyst inhibition. The development of a selective catalyst system for such transformations remains an open area of investigation.

Caption: Hypothetical transition metal-catalyzed cross-coupling of methylmalonyl chloride.

Asymmetric Acylation with Chiral Organocatalysts

The development of asymmetric reactions is crucial for the synthesis of chiral molecules for the pharmaceutical industry. Chiral organocatalysts, such as N-heterocyclic carbenes (NHCs) or chiral amines, could potentially be employed for enantioselective acylations using methylmalonyl chloride. For example, a chiral NHC could activate the acyl chloride towards nucleophilic attack by an alcohol, leading to the formation of a chiral ester. The efficiency and enantioselectivity of such a process would be highly dependent on the catalyst structure and reaction conditions. To date, no specific examples of this transformation with methylmalonyl chloride have been reported.

Conclusion and Future Outlook

The catalytic chemistry of methylmalonyl chloride is an area with significant potential for development. Based on the available data, Lewis acid catalysis, particularly with aluminum chloride, can effect the Friedel-Crafts acylation of pyrroles, though with limited efficiency and regioselectivity. Milder metal triflates appear to offer higher selectivity for the C2-acylated product, although quantitative comparative data is needed to confirm their efficiency.

The application of modern catalytic methods, including transition metal cross-coupling and asymmetric organocatalysis, to reactions of methylmalonyl chloride remains largely unexplored. Future research in this area could unlock new, highly efficient and selective transformations, expanding the utility of this versatile C3 building block in organic synthesis and drug discovery. The development of catalytic systems that can control the reactivity of the two distinct carbonyl functionalities of methylmalonyl chloride will be a particularly valuable endeavor.

References

  • Kobayashi, S., & Komoto, I. (2002). Catalytic Friedel–Crafts Acylation of Heteroaromatics.
  • This reference is not explicitly cited in the text but provides general context on Friedel-Crafts reactions.
  • Taniguchi, M., Lindsey, J. S., et al. (2023). Four Routes to 3-(3-Methoxy-1,3-dioxopropyl)pyrrole, a Core Motif of Rings C and E in Photosynthetic Tetrapyrroles. Molecules, 28(3), 1333. [Link]

Sources

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Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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